molecular formula C12H11N3O B1269747 2-amino-N-(pyridin-3-yl)benzamide CAS No. 76102-92-6

2-amino-N-(pyridin-3-yl)benzamide

Cat. No.: B1269747
CAS No.: 76102-92-6
M. Wt: 213.23 g/mol
InChI Key: KNACUADYYQPXOO-UHFFFAOYSA-N
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Description

2-amino-N-(pyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNACUADYYQPXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356575
Record name 2-amino-N-(pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76102-92-6
Record name 2-amino-N-(pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-amino-N-(pyridin-3-yl)benzamide from Isatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-N-(pyridin-3-yl)benzamide is a chemical intermediate with applications in the synthesis of various active pharmaceutical ingredients and other complex organic molecules. Its structure, featuring an aminobenzamide core linked to a pyridine ring, makes it a valuable building block in medicinal chemistry. The synthesis from isatoic anhydride and 3-aminopyridine represents a common and efficient method for its preparation. This guide provides an in-depth overview of this synthetic route, tailored for researchers and professionals in drug development. The reaction proceeds via the nucleophilic attack of the amine on the isatoic anhydride, leading to a ring-opening and subsequent decarboxylation to yield the final amide product.[1][2]

Reaction Scheme and Mechanism

The fundamental reaction involves the acylation of 3-aminopyridine by isatoic anhydride. The reaction is typically conducted in a high-boiling polar aprotic solvent, such as Dimethylformamide (DMF), under reflux conditions.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The primary amino group of 3-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride ring.

  • Ring Opening: This attack leads to the opening of the anhydride ring, forming an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate readily loses carbon dioxide (CO2) to form the stable this compound product.

G isatoic Isatoic Anhydride intermediate Unstable Carbamic Acid Intermediate isatoic->intermediate + 3-Aminopyridine aminopyridine 3-Aminopyridine aminopyridine->intermediate product This compound intermediate->product - CO2 co2 CO2 intermediate->co2

Caption: General reaction pathway for the synthesis.

Experimental Protocol

This protocol is based on established methodologies for the synthesis of similar N-pyridinyl benzamides from isatoic anhydride.[3]

Materials and Equipment:

  • Isatoic anhydride (1.0 eq)

  • 3-Aminopyridine (1.1 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Crystallization dish

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatoic anhydride (1.0 eq) and 3-aminopyridine (1.1 eq) in a suitable volume of DMF (e.g., 25 mL per 5 mmol of isatoic anhydride).[3]

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 5 hours.[3]

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If necessary, the product can be further precipitated by the addition of cold water.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water or a suitable solvent like ethanol to remove residual DMF and unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

G A 1. Dissolve Isatoic Anhydride and 3-Aminopyridine in DMF B 2. Reflux Mixture for 5h A->B C 3. Cool Reaction to Room Temperature B->C D 4. Isolate Crude Product via Vacuum Filtration C->D E 5. Purify by Recrystallization (e.g., from Ethanol) D->E F 6. Dry Final Product Under Vacuum E->F G 7. Characterize Product (NMR, MS, MP) F->G

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes the key quantitative parameters for this synthesis.

ParameterValueNotes
Reactants
Isatoic Anhydride1.0 eq (e.g., 0.82 g, 5 mmol)Limiting reagent.[3]
3-Aminopyridine1.1 eq (e.g., 0.52 g, 5.5 mmol)A slight excess is used to ensure complete reaction of the anhydride.[3]
Solvent
Dimethylformamide (DMF)~25 mLVolume can be adjusted based on the scale of the reaction.[3]
Reaction Conditions
TemperatureReflux (~153 °C for DMF)
Reaction Time5 hoursMonitor by TLC for completion.[3]
Product
Molar Mass (C12H11N3O)213.24 g/mol
AppearanceSolidTypically a crystalline solid after purification.
YieldHigh (Typical)Yields for this type of reaction are generally good but must be determined empirically.

Safety and Handling

  • Isatoic Anhydride: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate PPE.

  • Dimethylformamide (DMF): A common laboratory solvent that is an irritant and can be harmful if inhaled or absorbed through the skin. Always use in a fume hood.

This synthetic procedure offers a direct and effective method for producing this compound. The reaction is robust, and the product can be easily isolated and purified, making it suitable for both academic research and industrial applications.

References

An In-depth Technical Guide to 2-amino-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-(pyridin-3-yl)benzamide, a versatile building block in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant potential as a modulator of key biological targets. Particular emphasis is placed on its emerging role as a histone deacetylase (HDAC) inhibitor, with supporting data and pathway diagrams. All quantitative data is presented in structured tables, and experimental workflows are visualized to facilitate understanding and replication.

Introduction

This compound (CAS No. 76102-92-6) is a heterocyclic aromatic compound that has garnered increasing interest within the scientific community. Its unique structural motif, featuring a 2-aminobenzamide core linked to a pyridine ring, makes it a valuable scaffold for the design and synthesis of novel therapeutic agents.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers engaged in drug discovery and development. The compound is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.[1]

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 76102-92-6[1]
Molecular Formula C₁₂H₁₁N₃O[1]
Molecular Weight 213.24 g/mol [1]
Appearance White to beige crystalline powder[1]
Purity ≥ 95%[1]
Storage Conditions 2-8 °C, Keep in dark place, Inert atmosphere

Synthesis

The synthesis of this compound can be achieved through the amidation of a suitable benzoic acid derivative with 3-aminopyridine. While a specific detailed protocol for this exact compound is not widely published, a general and adaptable experimental procedure is outlined below, based on established methods for the synthesis of related benzamides.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for amide bond formation using a coupling agent.

Materials:

  • 2-aminobenzoic acid

  • 3-aminopyridine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Reaction Setup: To a solution of 2-aminobenzoic acid (1.0 eq) in anhydrous DCM or DMF, add 3-aminopyridine (1.0-1.2 eq) and a tertiary amine base such as triethylamine or DIPEA (2.0-3.0 eq).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the coupling agent (e.g., DCC or HATU, 1.1-1.3 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Dilute the filtrate or the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Diagram 1: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-aminobenzoic acid 2-aminobenzoic acid Mixing Mixing 2-aminobenzoic acid->Mixing 3-aminopyridine 3-aminopyridine 3-aminopyridine->Mixing Coupling Agent Coupling Agent Coupling Agent->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Reaction Reaction Mixing->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, the expected spectral features are outlined below based on the analysis of its structural components and data from closely related analogues.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons of the benzamide and pyridine rings (δ 6.5-8.5 ppm). Amine (-NH₂) protons (broad singlet, δ ~4.5-5.5 ppm). Amide (-CONH-) proton (broad singlet, δ ~8.0-9.0 ppm).
¹³C NMR Aromatic carbons (δ 110-155 ppm). Carbonyl carbon (δ ~165-170 ppm).
IR (Infrared) N-H stretching of the primary amine and secondary amide (3200-3500 cm⁻¹). C=O stretching of the amide (1630-1680 cm⁻¹). Aromatic C=C stretching (1400-1600 cm⁻¹).
Mass Spec (MS) Expected [M+H]⁺ at m/z 214.0975.

Biological Activity and Mechanism of Action

The 2-aminobenzamide scaffold is a well-established zinc-binding group found in a variety of enzyme inhibitors. Notably, this class of compounds has shown significant promise as inhibitors of histone deacetylases (HDACs).[2]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The resulting chromatin condensation leads to transcriptional repression. In various cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

Inhibitors of HDACs can restore the normal acetylation patterns of histones, leading to the re-expression of silenced genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Several N-(2-aminophenyl)benzamide derivatives have been identified as potent and selective class I HDAC inhibitors.[3][4] The 2-amino group of the benzamide moiety is crucial for chelating the zinc ion in the active site of the HDAC enzyme.

Diagram 2: Mechanism of HDAC Inhibition

G cluster_hdac HDAC Active Site cluster_inhibitor This compound Zinc Ion (Zn²⁺) Zinc Ion (Zn²⁺) Histone Substrate Histone Substrate 2-amino group 2-amino group 2-amino group->Zinc Ion (Zn²⁺) Chelation Benzamide Scaffold Benzamide Scaffold HDAC Active Site HDAC Active Site Benzamide Scaffold->HDAC Active Site Binding Pyridine Ring Pyridine Ring Pyridine Ring->HDAC Active Site Interaction HDAC Active Site->Histone Substrate Deacetylation (blocked)

Caption: Proposed binding mode of this compound in the HDAC active site.

Other Potential Biological Targets

The benzamide scaffold is also present in inhibitors of other important enzyme families, suggesting that this compound could have a broader pharmacological profile. These potential targets include:

  • Poly (ADP-ribose) polymerase (PARP): Some aminobenzamides are known to inhibit PARP, an enzyme involved in DNA repair.[5] PARP inhibitors have emerged as a promising class of anticancer drugs.

  • Kinases: The pyridine and benzamide moieties are found in various kinase inhibitors, suggesting that this compound could be screened against a panel of kinases to identify potential activity.

Applications in Research and Drug Development

This compound serves as a valuable starting point for the development of more potent and selective inhibitors of its biological targets. Its chemical structure allows for facile modification at several positions, including the amino group, the benzamide ring, and the pyridine ring. This enables the generation of focused compound libraries for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery process.

Conclusion

This compound is a chemical entity with significant potential in the field of medicinal chemistry. This technical guide has provided a consolidated resource of its known properties, a general synthetic protocol, and an overview of its likely biological activities, with a focus on HDAC inhibition. Further research is warranted to fully elucidate its physical properties, optimize its synthesis, and comprehensively characterize its pharmacological profile. The information presented herein should serve as a solid foundation for researchers and drug development professionals interested in leveraging this promising scaffold for the discovery of novel therapeutics.

References

An In-depth Technical Guide to 2-amino-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-amino-N-(pyridin-3-yl)benzamide, a versatile building block in medicinal chemistry and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is a recognized intermediate in the synthesis of various bioactive molecules, valued for its unique structure that combines an aminobenzamide moiety with a pyridine ring.[1][2] This combination of functional groups makes it a valuable scaffold in the design of novel therapeutic agents.

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility and pharmacokinetic profile.[3]

PropertyValueReference
Molecular Formula C₁₂H₁₁N₃O[2]
Molecular Weight 213.24 g/mol [2]
Appearance White to beige crystalline powder[2]
Purity ≥ 95%[2]
CAS Number 76102-92-6[2][4]
Storage Conditions 0 to 8 °C, under inert atmosphere[2]

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves the formation of an amide bond between a substituted benzoic acid and an aminopyridine. While a specific, detailed protocol for the title compound is not available in the searched literature, a generalized synthetic approach can be inferred from the synthesis of related compounds.

A common method involves the activation of the carboxylic acid group of 2-aminobenzoic acid followed by coupling with 3-aminopyridine. Activating agents such as thionyl chloride or carbonyldiimidazole are often employed.

Representative Experimental Protocol: Amide Coupling

This protocol is a generalized procedure based on the synthesis of similar benzamide compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 2-aminobenzoic acid

  • 3-aminopyridine

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Coupling agent (e.g., N,N'-Carbonyldiimidazole (CDI), or Thionyl chloride followed by a base like pyridine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 2-aminobenzoic acid (1 equivalent) in anhydrous DMF or THF.

    • Add the coupling agent (e.g., CDI, 1.1 equivalents) portion-wise at room temperature.

    • Stir the mixture for 2-3 hours to allow for the formation of the activated intermediate.

  • Amide Bond Formation:

    • To the solution containing the activated 2-aminobenzoic acid, add 3-aminopyridine (1 equivalent).

    • Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow start Starting Materials (2-Aminobenzoic Acid, 3-Aminopyridine) activation Carboxylic Acid Activation start->activation Coupling Agent coupling Amide Coupling Reaction activation->coupling Activated Intermediate workup Aqueous Work-up & Extraction coupling->workup Crude Product purification Chromatographic Purification workup->purification product Final Product: This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in several areas of chemical and pharmaceutical research:

  • Pharmaceutical Development: It is a key building block in the synthesis of a variety of pharmaceutical compounds, particularly those targeting neurological disorders.[2]

  • Biochemical Research: This compound is utilized in studies related to enzyme inhibition, aiding in the elucidation of biochemical pathway mechanisms.[2] Analogs have been investigated as neuronal nicotinic acetylcholine receptor (nAChR) ligands and glucokinase activators.[3]

  • Material Science: It finds use in the creation of advanced polymers and coatings that require specific chemical properties.[2]

  • Analytical Chemistry: It can be employed as a standard in various analytical techniques for the quantification and detection of related compounds.[2]

The structural motif of pyridine-substituted benzamides has been explored for a range of biological activities, including antimicrobial and enzyme inhibitory effects.[3]

References

Technical Guide: Physicochemical Properties of 2-amino-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-amino-N-(pyridin-3-yl)benzamide, a compound of interest in pharmaceutical research and medicinal chemistry.

Core Molecular Data

The foundational attributes of a chemical compound are its molecular formula and weight. These values are critical for stoichiometric calculations, analytical characterization, and the design of synthetic pathways. The empirical data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₁N₃O[1][2]
Molecular Weight 213.24 g/mol [1][2]
CAS Number 76102-92-6[1][2]

Structural and Chemical Identity

This compound is a multifaceted organic molecule that incorporates an amino group attached to a benzamide moiety, which is in turn linked to a pyridine ring.[1] This unique structural arrangement makes it a valuable intermediate in the synthesis of more complex bioactive molecules.[1] Its applications are notable in the field of medicinal chemistry, where it serves as a building block for novel therapeutic agents, particularly those targeting neurological disorders and cancer.[1] The compound typically appears as a white to beige crystalline powder.[1]

The diagram below illustrates the logical relationship for the identification and characterization of this compound.

cluster_ID Compound Identification cluster_Properties Physicochemical Properties Compound This compound CAS CAS: 76102-92-6 Compound->CAS is identified by Formula Molecular Formula C12H11N3O CAS->Formula has MW Molecular Weight 213.24 g/mol CAS->MW has

Caption: Logical flow from compound identification to its core physicochemical properties.

References

Spectroscopic and Structural Elucidation of 2-amino-N-(pyridin-3-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-amino-N-(pyridin-3-yl)benzamide (CAS No. 76102-92-6). Due to the limited availability of directly published, comprehensive spectral datasets for this specific molecule, this guide synthesizes information from analogous compounds and general spectroscopic principles to provide a predictive and practical framework for its characterization. This document is intended to support researchers in identifying and confirming the structure of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

This compound is a molecule incorporating a benzamide core with an amino substituent on the phenyl ring and a pyridinyl group attached to the amide nitrogen. This arrangement of functional groups makes it a compound of interest in medicinal chemistry and materials science.[1]

Molecular Formula: C₁₂H₁₁N₃O Molecular Weight: 213.24 g/mol Appearance: White to beige crystalline powder[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.5 - 8.7m2HProtons on the pyridine ring ortho and para to the nitrogen
~ 7.8 - 8.0m1HProton on the pyridine ring meta to the nitrogen
~ 7.2 - 7.6m2HAromatic protons on the benzamide ring
~ 6.6 - 6.8m2HAromatic protons on the benzamide ring
~ 10.0 - 10.5s (br)1HAmide N-H
~ 5.0 - 6.0s (br)2HAmino N-H₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 168C=O (Amide)
~ 150C-NH₂
~ 148, 145Pyridine C (ortho and para to N)
~ 135Pyridine C (ipso- to amide)
~ 132, 128Benzamide C-H
~ 125Pyridine C (meta to N)
~ 118, 116Benzamide C-H
~ 115Benzamide C (ipso- to amide)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and amide)
3100 - 3000MediumAromatic C-H stretching
~ 1650StrongC=O stretching (Amide I)
~ 1600, 1580, 1480Medium to StrongAromatic C=C stretching
~ 1540MediumN-H bending (Amide II)
~ 1300MediumC-N stretching

Note: The IR spectrum for the isomeric compound 2-Amino-N-(2-pyridinyl)benzamide is available and can serve as a useful comparison.[2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
213.09[M]⁺ (Molecular Ion)
214.09[M+H]⁺ (Protonated Molecular Ion)
120.06Fragment ion: [H₂N-C₆H₄-CO]⁺
94.05Fragment ion: [C₅H₅N-NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrumentation and Parameters:

  • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode is typically preferred for this compound to observe the [M+H]⁺ ion.

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: Typically 3-4 kV.

  • Nebulizer Gas: Nitrogen, with flow rate and temperature optimized for the specific instrument.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Solid_Sample Solid Powder Sample->Solid_Sample Dilute Dilute in Volatile Solvent Sample->Dilute NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR FTIR Spectroscopy (ATR) Solid_Sample->IR MS Mass Spectrometry (ESI) Dilute->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures for their determination. Researchers can use this information to design their experiments, interpret their results, and confidently confirm the identity and purity of this compound.

References

Solubility Profile of 2-amino-N-(pyridin-3-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-N-(pyridin-3-yl)benzamide, a key intermediate in pharmaceutical research and development. Due to the limited availability of explicit quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the structural features of the molecule and the known solubility of its constituent moieties: benzamide and aminopyridine. Furthermore, this guide presents a detailed, industry-standard experimental protocol for the accurate determination of its thermodynamic solubility using the shake-flask method. A logical workflow for conducting a comprehensive solubility study is also provided. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, formulation, and biological evaluation of this and structurally related compounds.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its molecular structure, incorporating a benzamide core, an amino group, and a pyridine ring, imparts a unique combination of physicochemical properties that are critical to its behavior in various solvent systems. Solubility is a paramount parameter in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability and formulation of the final drug product. An understanding of a compound's solubility is therefore essential for its successful progression through the development pipeline.

Predicted Solubility Profile

  • Benzamide Moiety: The parent compound, benzamide, is a white, crystalline solid that is slightly soluble in water and soluble in many organic solvents. Its solubility in polar organic solvents like ethanol, methanol, and acetone is notable.[1][2] The amide group can participate in hydrogen bonding, which contributes to its solubility in protic solvents.[1]

  • Aminopyridine Moiety: Aminopyridines are known to be soluble in water and various organic solvents.[3][4] The amino group and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively, enhancing solubility in polar solvents. The solubility of different aminopyridine isomers varies depending on the substitution pattern.

Combined Influence: The structure of this compound combines the features of both benzamide and aminopyridine. The presence of two aromatic rings suggests a degree of hydrophobicity, while the amino and amide groups, along with the pyridine nitrogen, provide sites for hydrogen bonding with polar solvents.

Based on these considerations, a qualitative solubility profile for this compound is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Sparingly to Slightly SolubleThe aromatic rings contribute to hydrophobicity, limiting aqueous solubility. However, the amino and amide groups, along with the pyridine nitrogen, can engage in hydrogen bonding with water, allowing for some degree of dissolution.
Polar Protic Methanol, EthanolSolubleThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileSoluble to Very SolubleThese solvents are strong hydrogen bond acceptors and can effectively solvate the amino and amide protons. DMSO and DMF are particularly good solvents for a wide range of organic compounds.
Nonpolar Hexane, ToluenePoorly Soluble to InsolubleThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for its application to this compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solid-liquid mixture should be in constant motion.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw a precise aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the aliquot through a syringe filter into a clean, pre-weighed vial. The filter material should be compatible with the solvent.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive solubility study of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output Compound High-Purity Compound Add_Excess Add Excess Compound to Solvents Compound->Add_Excess Solvents Select Solvents Solvents->Add_Excess Equilibrate Equilibrate (Shake at Constant T) Add_Excess->Equilibrate Separate Separate Phases (Centrifuge/Settle) Equilibrate->Separate Sample Sample and Filter Supernatant Separate->Sample Dilute Dilute Sample Sample->Dilute HPLC HPLC Analysis Dilute->HPLC Standards Prepare Standard Solutions Standards->HPLC Calculate Calculate Solubility HPLC->Calculate Data_Table Tabulate Solubility Data Calculate->Data_Table Report Generate Report Data_Table->Report

Caption: A logical workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this technical guide provides a robust framework for researchers and drug development professionals. The predicted qualitative solubility profile offers valuable initial guidance for solvent selection in various applications. The detailed experimental protocol for the shake-flask method provides a standardized approach to obtaining accurate and reliable thermodynamic solubility data. By following the outlined workflow, researchers can systematically characterize the solubility of this important pharmaceutical intermediate, thereby facilitating its efficient use in synthesis, formulation, and preclinical studies.

References

Potential Biological Activities of 2-amino-N-(pyridin-3-yl)benzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of the core chemical scaffold, 2-amino-N-(pyridin-3-yl)benzamide. While direct extensive biological data for this specific molecule is limited in publicly available literature, a comprehensive analysis of its derivatives and structurally related compounds reveals a rich landscape of potential therapeutic applications. This document collates and analyzes the existing research on these analogs to infer the potential bioactivities of the parent compound. Key areas of interest include oncology, endocrinology, metabolic disorders, and infectious diseases. This guide presents quantitative data for key derivatives, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a foundational resource for researchers and drug development professionals.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its unique structural combination of a benzamide, a pyridine ring, and an amino group provides a framework for designing molecules with diverse biological targets. Research into its derivatives has unveiled a spectrum of activities, positioning this chemical family as a promising starting point for the development of novel therapeutics. This whitepaper will explore the potential biological activities of the core molecule by examining the established activities of its closely related analogs.

Potential Therapeutic Areas and Mechanisms of Action

Based on the biological activities of its derivatives, this compound is predicted to have potential applications in several key therapeutic areas. The primary mechanism of action for many of these activities is enzyme inhibition, though other modalities such as receptor modulation have also been observed.

Oncology

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Certain pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have shown potent cytotoxic activity against lung cancer cell lines, suggesting inhibition of receptor tyrosine kinases.[1] These enzymes are crucial for signal transduction pathways that regulate cell growth, differentiation, and survival. The inhibition of RTKs is a well-established strategy in cancer therapy.

  • Bcr-Abl Inhibition: Structurally related pyridin-3-yl pyrimidines have been evaluated as inhibitors of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).[2][3]

Endocrine and Metabolic Disorders

The N-(pyridin-3-yl)benzamide core is present in molecules designed to modulate key enzymes in metabolic and endocrine pathways.

  • Aldosterone Synthase (CYP11B2) Inhibition: A series of N-(pyridin-3-yl)benzamides have been synthesized and identified as potent and selective inhibitors of human aldosterone synthase (CYP11B2).[4] This enzyme is a critical component in the biosynthesis of aldosterone, a hormone implicated in hypertension and other cardiovascular diseases.

  • Glucokinase (GK) Activation: Analogs with the N-pyridin-2-yl benzamide structure have been investigated as allosteric activators of glucokinase.[5][6] Glucokinase plays a pivotal role in glucose sensing and metabolism, making its activation a therapeutic strategy for type 2 diabetes.

Infectious Diseases

The broader class of 2-aminobenzamide derivatives has been reported to possess antimicrobial properties, indicating potential applications in treating infectious diseases.

  • Antimycobacterial and Antifungal Activity: Research on 2-amino-N-phenylbenzamides has demonstrated activity against Mycobacterium tuberculosis and various fungal strains.[7] While the substitution on the N-phenyl ring is critical, this suggests that the 2-aminobenzamide core may be a useful starting point for the development of novel anti-infective agents.

Neurological Disorders

The core compound, this compound, is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[8] This suggests that derivatives may interact with neurological targets. For instance, related benzamide analogs have been identified as ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[5]

Quantitative Data for Key Derivatives

The following tables summarize the quantitative biological data for representative derivatives of this compound. It is important to note that these values are for the specified derivatives and not the parent compound itself.

Table 1: Anticancer Activity of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives against A549 Lung Cancer Cells [9]

CompoundIC50 (µM)
Derivative IIB0.229
Imatinib (Reference)2.479

Table 2: Aldosterone Synthase (CYP11B2) and Steroid-11β-hydroxylase (CYP11B1) Inhibition by N-(Pyridin-3-yl)benzamide Derivatives [4]

CompoundCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity (CYP11B1/CYP11B2)
Derivative 153>10000>188
Derivative 2166>10000>60
Derivative 378>10000>128

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activities of this compound derivatives.

Receptor Tyrosine Kinase (RTK) Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by a specific RTK.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the RTK.

  • Methodology:

    • Plate Preparation: A purified recombinant RTK, a specific peptide substrate, and ATP are prepared in a kinase reaction buffer.

    • Incubation: The test compound is serially diluted and pre-incubated with the RTK in a microtiter plate.

    • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

    • Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as measuring the remaining ATP (e.g., Kinase-Glo® assay) or using an antibody specific for the phosphorylated substrate in an ELISA format.

    • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Aldosterone Synthase (CYP11B2) Inhibition Assay

This cellular assay measures the inhibition of aldosterone production in a cell line expressing human CYP11B2.

  • Principle: V79 cells are genetically engineered to express human CYP11B2. The assay quantifies the conversion of a substrate (11-deoxycorticosterone) to aldosterone, and the inhibitory effect of the test compound on this process.

  • Methodology:

    • Cell Culture: V79 cells stably expressing human CYP11B2 are cultured and seeded in 384-well plates.

    • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound for one hour.

    • Substrate Addition: The enzymatic reaction is initiated by adding the substrate, 11-deoxycorticosterone.

    • Reaction and Termination: The reaction proceeds for three hours and is then stopped by harvesting the cell supernatants.

    • Quantification: The amount of aldosterone in the supernatant is measured using a Homogeneous Time Resolved Fluorescence (HTRF)-based assay kit.

    • Data Analysis: IC50 values are determined by plotting the amount of product formed against the inhibitor concentration using a sigmoidal dose-response curve.[10]

Glucokinase (GK) Activation Assay

This is a coupled-enzyme assay to measure the activation of glucokinase.

  • Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). This reaction is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically.

  • Methodology:

    • Reaction Mixture: A reaction buffer containing HEPES, KCl, MgCl2, DTT, ATP, NADP+, and G6PDH is prepared.

    • Compound and Enzyme Addition: The test compound at various concentrations and recombinant human glucokinase are added to a microplate.

    • Reaction Initiation: The reaction is started by adding a solution containing D-glucose.

    • Data Acquisition: The increase in absorbance at 340 nm is monitored over time.

    • Data Analysis: The initial reaction rates are plotted against the compound concentrations to determine the EC50 value.[11]

Antimycobacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined to assess the antimycobacterial activity of a compound.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Methodology:

    • Inoculum Preparation: A standardized inoculum of Mycobacterium tuberculosis is prepared.

    • Compound Dilution: The test compound is serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).

    • Inoculation: The bacterial suspension is added to each well.

    • Incubation: The plates are incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).

    • Growth Assessment: Bacterial growth can be assessed visually or by using a growth indicator such as resazurin. The MIC is the lowest compound concentration where no visible growth is observed.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway potentially modulated by derivatives of this compound and a typical experimental workflow.

Receptor_Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

in_vitro_kinase_assay_workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prepare_reagents serial_dilution Perform Serial Dilution of This compound Derivative prepare_reagents->serial_dilution pre_incubation Pre-incubate Kinase with Compound serial_dilution->pre_incubation initiate_reaction Initiate Reaction with ATP and Substrate pre_incubation->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Data Analysis (Calculate % Inhibition) detection->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

References

An In-Depth Technical Guide to 2-amino-N-(pyridin-3-yl)benzamide: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-(pyridin-3-yl)benzamide, a heterocyclic molecule of interest in medicinal chemistry. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, its structural components—the 2-aminobenzamide scaffold and the pyridine moiety—are present in numerous biologically active molecules. This guide will cover the probable synthetic routes, potential biological activities based on structurally related compounds, and hypothetical signaling pathways it may modulate. The information is curated to serve as a foundational resource for researchers exploring the therapeutic potential of this and similar chemical entities.

Introduction and Background

This compound (CAS No. 76102-92-6) is a small molecule featuring a 2-aminobenzamide core linked to a pyridine ring via an amide bond. The 2-aminobenzamide scaffold is considered a "privileged structure" in drug discovery, known to interact with a variety of biological targets. Similarly, the pyridine ring is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and participate in other molecular interactions. [1]The combination of these two moieties in this compound suggests its potential for diverse pharmacological activities. This document will explore these potential applications by examining the known activities of closely related analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 76102-92-6
Molecular Formula C₁₂H₁₁N₃O
Molecular Weight 213.24 g/mol
Appearance White to beige crystalline powder [1]
Storage Conditions 0-8 °C [1]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not readily available in published literature, a highly plausible and commonly employed method involves the reaction of isatoic anhydride with 3-aminopyridine. This reaction typically proceeds via nucleophilic acyl substitution, followed by the elimination of carbon dioxide. [2]

General Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is outlined below.

G Synthesis Workflow start Start Materials: Isatoic Anhydride 3-Aminopyridine reaction Reaction: - Solvent (e.g., DMF) - Heat (Reflux) start->reaction workup Work-up: - Cooling - Precipitation - Filtration reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy purification->characterization final_product Final Product: This compound characterization->final_product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of 2-aminobenzamide derivatives. [2] Materials:

  • Isatoic anhydride

  • 3-Aminopyridine

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Standard laboratory glassware and apparatus for reflux, filtration, and recrystallization.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1 equivalent) in anhydrous DMF.

  • To this solution, add 3-aminopyridine (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to yield this compound as a crystalline solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Potential Biological Activities and Related Compounds

Direct biological activity data for this compound is scarce. However, the activities of structurally similar compounds provide insights into its potential therapeutic applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of 2-aminobenzamide derivatives. [2][3]These compounds have been shown to exhibit activity against a range of bacterial and fungal strains. The proposed mechanism often involves the disruption of microbial cellular processes.

Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives [2]

Compound Test Organism Activity
Derivative 1 Bacillus subtilis Moderate
Derivative 2 Staphylococcus aureus Moderate
Derivative 3 Escherichia coli Low
Derivative 4 Aspergillus fumigatus High

| Derivative 5 | Candida albicans | Moderate |

Note: This table is a representative summary based on published data for various 2-aminobenzamide derivatives and does not represent data for this compound itself.

Histone Deacetylase (HDAC) Inhibition

The 2-aminobenzamide scaffold is a key pharmacophore in several known histone deacetylase (HDAC) inhibitors. [4][5]HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

Table 2: HDAC Inhibitory Activity of Selected 2-Aminobenzamide-based Inhibitors [5]

Compound HDAC Isoform IC₅₀ (µM)
Entinostat (MS-275) HDAC1 0.13
Mocetinostat HDAC1 0.28
Compound 19f HDAC1 0.13
Compound 19f HDAC2 0.28

| Compound 19f | HDAC3 | 0.31 |

Note: This table presents data for known HDAC inhibitors containing the 2-aminobenzamide scaffold to illustrate the potential of this chemical class.

Other Potential Activities
  • Trypanocidal Activity: Pyridyl benzamides have been identified as a novel class of potent inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. [6]* Glucokinase Activation: N-pyridin-2-yl benzamide analogues have been investigated as allosteric activators of glucokinase, a key enzyme in glucose metabolism, suggesting potential applications in the treatment of type 2 diabetes. [7][8]* Microtubule Polymerization Inhibition: Certain pyridine-pyrimidine amides have been shown to inhibit microtubule polymerization, a mechanism relevant to cancer chemotherapy. [9][10]

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate several signaling pathways. The following diagrams illustrate these hypothetical mechanisms.

Hypothetical HDAC Inhibition Pathway

G HDAC Inhibition Pathway compound This compound hdac HDAC Enzyme compound->hdac Inhibits histones Histones hdac->histones Deacetylates acetylation Histone Acetylation (Increased) histones->acetylation chromatin Chromatin Relaxation acetylation->chromatin gene_expression Tumor Suppressor Gene Expression chromatin->gene_expression apoptosis Apoptosis gene_expression->apoptosis

Caption: Potential mechanism of action via HDAC inhibition.

Hypothetical Glucokinase Activation Pathway

G Glucokinase Activation Pathway compound This compound gk Glucokinase (GK) compound->gk Allosterically Activates g6p Glucose-6-Phosphate gk->g6p Phosphorylates glucose Glucose glucose->gk glycolysis Glycolysis g6p->glycolysis insulin Insulin Secretion (Pancreatic β-cells) glycolysis->insulin

Caption: Potential mechanism of action via glucokinase activation.

Conclusion and Future Directions

This compound is a chemical entity with a structural framework that suggests significant potential for biological activity. While direct research on this specific molecule is limited, the extensive studies on related 2-aminobenzamide and pyridinylbenzamide derivatives provide a strong rationale for its further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against a panel of biological targets, including those implicated for its structural analogs, such as HDACs, microbial enzymes, and glucokinase. Such studies will be crucial in elucidating the true therapeutic potential of this promising molecule.

References

"2-amino-N-(pyridin-3-yl)benzamide" as a chemical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Chemical Properties

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Reviewing Key Compounds

I've just finalized the basic structural information, including the CAS number (76102-92-6), molecular formula (C12H11N3O), and weight (213.23 g/mol ), which is crucial for the technical guide on this benzamide derivative. Now, I'm focusing on the synthesis pathways and available literature related to its applications.

Analyzing Current Findings

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An In-depth Technical Guide to 2-amino-N-(pyridin-3-yl)benzamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives and analogues of the core scaffold 2-amino-N-(pyridin-3-yl)benzamide. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile, with activities spanning antimycobacterial, kinase inhibition, and metabolic regulation. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows to facilitate further research and development in this area.

Core Structure and Therapeutic Potential

The this compound scaffold is a key pharmacophore that serves as a versatile starting point for the development of a wide range of therapeutic agents. Its unique arrangement of a substituted benzamide and a pyridine ring allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets. Researchers have successfully developed derivatives with potent activity against infectious diseases, cancer, and metabolic disorders. This guide will delve into the specifics of these derivatives, with a focus on their antimycobacterial properties, their role as kinase inhibitors in cancer therapy, and their function as glucokinase activators for the potential treatment of diabetes.

Antimycobacterial Activity of N-Pyridinylbenzamide Analogues

A significant area of investigation for this class of compounds has been in the discovery of novel agents to combat Mycobacterium tuberculosis. The following sections detail the structure-activity relationships, synthesis, and biological evaluation of N-pyridinylbenzamide derivatives.

Structure-Activity Relationship (SAR)

Systematic modification of the N-pyridinylbenzamide scaffold has revealed key structural features that govern its antimycobacterial potency. The data presented in Table 1 summarizes the minimum inhibitory concentration (MIC) of various analogues against Mycobacterium tuberculosis H37Ra.

Table 1: Antimycobacterial Activity of N-Pyridinylbenzamide Derivatives

Compound IDR1 (Benzamide Ring)R2 (Pyridine Ring)MIC (µg/mL)
1HH>125
23-CF3H62.5
34-CF3H62.5
43-ClH125
54-ClH62.5
6H5-Cl62.5
73-CF35-Cl15.6
84-CF35-Cl31.2
93-Cl5-Cl31.2
104-Cl5-Cl15.6
11H6-Cl31.2
123-CF36-Cl7.8
134-CF36-Cl15.6
143-Cl6-Cl15.6
154-Cl6-Cl7.8

Data sourced from a study on N-pyridinylbenzamides.

Key SAR Observations:

  • Unsubstituted Compound: The parent compound with no substituents on either ring (Compound 1) is inactive.

  • Benzamide Ring Substitution: Electron-withdrawing groups such as trifluoromethyl (CF3) and chloro (Cl) on the benzamide ring generally enhance activity.

  • Pyridine Ring Substitution: Chloro-substitution on the pyridine ring significantly increases potency, with the position of the chloro group influencing activity.

  • Combined Substitutions: The most potent compounds possess electron-withdrawing groups on both the benzamide and pyridine rings. For instance, compounds with a 3-CF3 or 4-Cl group on the benzamide ring and a 6-Cl on the pyridine ring (Compounds 12 and 15) exhibit the lowest MIC values.

Experimental Protocols

The synthesis of N-pyridinylbenzamide derivatives is typically achieved through the coupling of a substituted benzoic acid with a substituted aminopyridine. A general and adaptable protocol is outlined below.

Workflow for the Synthesis of N-Pyridinylbenzamide Derivatives

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification start Substituted Benzoic Acid product1 Substituted Benzoyl Chloride start->product1 Reflux reagent1 SOCl2 or (COCl)2 reagent1->product1 start2 Substituted Aminopyridine product2 Crude N-Pyridinyl- benzamide product1->product2 Add dropwise at 0°C, then stir at room temp. start2->product2 reagent2 Pyridine or TEA (Base) reagent2->product2 solvent DCM or THF (Solvent) solvent->product2 purification Column Chromatography product2->purification final_product Pure N-Pyridinyl- benzamide Derivative purification->final_product

Caption: General synthetic workflow for N-pyridinylbenzamide derivatives.

Detailed Methodology:

  • Acid Chloride Formation: To a solution of the appropriately substituted benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, is added thionyl chloride (SOCl2, 2.0 eq) or oxalyl chloride ((COCl)2, 1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added. The reaction mixture is then heated to reflux for 2-4 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude benzoyl chloride, which is often used in the next step without further purification.

  • Amide Coupling: The crude benzoyl chloride is dissolved in an anhydrous solvent like DCM or tetrahydrofuran (THF). To this solution, the substituted aminopyridine (1.0 eq) and a base such as pyridine or triethylamine (TEA, 1.5 eq) are added. The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-pyridinylbenzamide derivative.

  • Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The in vitro antimycobacterial activity is determined using the Microplate Alamar Blue Assay (MABA), a colorimetric method that assesses cell viability.

Workflow for the Microplate Alamar Blue Assay (MABA)

G start Prepare serial dilutions of test compounds in 96-well microplate inoculate Inoculate wells with Mycobacterium tuberculosis suspension (e.g., H37Ra) start->inoculate incubate1 Incubate plates at 37°C for 7 days inoculate->incubate1 add_reagents Add Alamar Blue solution and Tween 80 incubate1->add_reagents incubate2 Incubate plates at 37°C for 24 hours add_reagents->incubate2 read_results Read results visually or with a fluorometer (Blue = Inhibition, Pink = Growth) incubate2->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for antimycobacterial susceptibility testing using MABA.

Detailed Protocol:

  • Preparation of Drug Plates: Test compounds are dissolved in DMSO to a stock concentration of 10 mg/mL. Serial two-fold dilutions are prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microplate. The final concentrations of the compounds typically range from 0.1 to 100 µg/mL.

  • Inoculum Preparation: Mycobacterium tuberculosis H37Ra is grown in Middlebrook 7H9 broth. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted 1:20 to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation: Each well of the microplate is inoculated with 100 µL of the bacterial suspension. The plates are sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After the initial incubation period, 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 are added to each well. The plates are re-incubated at 37°C for 24 hours.

  • Reading and Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Kinase Inhibitory Activity

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. This section focuses on their activity against the PI3K/mTOR and CDK2 signaling pathways.

PI3K/mTOR Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K/Akt/mTOR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

CDK2 Signaling Pathway Inhibition

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a pivotal role in the regulation of the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and is a promising strategy for cancer therapy.

CDK2/Cyclin E Signaling Pathway

G cluster_0 G1 Phase cluster_1 G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyperphosphorylation S_Phase S Phase Entry CyclinE_CDK2->S_Phase Inhibitor This compound Analogues Inhibitor->CDK2

Caption: Inhibition of the CDK2/Cyclin E pathway at the G1/S transition.

Glucokinase Activation

Glucokinase (GK) is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells. It acts as a glucose sensor, and its activation can improve glucose homeostasis. Allosteric activators of glucokinase are being investigated as potential treatments for type 2 diabetes.

Mechanism of Glucokinase Allosteric Activation

G cluster_0 Inactive State cluster_1 Active State GK_inactive Glucokinase (Inactive Conformation) Glucose_low Low Glucose GK_inactive->Glucose_low Low Affinity GK_active Glucokinase (Active Conformation) GK_inactive->GK_active Conformational Change Glucose_high High Glucose GK_active->Glucose_high High Affinity G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Activator This compound Derivatives (Allosteric Activator) Activator->GK_inactive Binds to allosteric site, stablizes active conformation

Safety and Handling Precautions for 2-amino-N-(pyridin-3-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of potential hazards and recommended handling procedures for 2-amino-N-(pyridin-3-yl)benzamide based on available data for structurally similar compounds. A comprehensive and compound-specific Safety Data Sheet (SDS) could not be located in publicly available resources. Therefore, it is imperative to obtain a complete and current SDS from your chemical supplier before any handling, storage, or use of this compound. The information herein should be used as a preliminary guide for risk assessment and laboratory procedure development.

This technical guide is intended for researchers, scientists, and drug development professionals who may be handling this compound. Due to the absence of a specific Safety Data Sheet, this guide infers potential hazards and safety measures from related chemical structures, such as aminobenzamides and pyridine derivatives.

Hazard Identification and Classification

Based on the analysis of structurally similar compounds, this compound is anticipated to possess the following hazards. The GHS classification is inferred and should be confirmed with a supplier-specific SDS.

Inferred GHS Classification:

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3

Signal Word: Warning

Inferred Hazard Statements (H-statements):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Inferred Precautionary Statements (P-statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data (Based on Analogs)

Quantitative toxicological data for this compound is not available. The following table summarizes data for a related compound, Benzamide, to provide a general toxicological context.

CompoundTestSpeciesRouteValueReference
BenzamideLD50MouseOral1160 mg/kg[1]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the general procedures for safely handling this compound in a laboratory setting. This should be adapted to specific experimental conditions and institutional safety protocols.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Compound-Specific SDS B Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weigh Solid Compound Carefully (Avoid Dust Generation) C->D Proceed with caution E Dissolve in Appropriate Solvent D->E F Perform Experimental Procedure E->F G Decontaminate Work Surfaces F->G After experiment completion H Dispose of Waste in Accordance with Institutional and Local Regulations G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K Skin Contact: Wash with soap and water for 15 min L Eye Contact: Rinse with water for 15 min M Inhalation: Move to fresh air N Ingestion: Rinse mouth, seek medical attention

References

Methodological & Application

Synthesis of 2-amino-N-(pyridin-3-yl)benzamide: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-N-(pyridin-3-yl)benzamide, a versatile building block in medicinal chemistry and drug discovery. The protocols for two common synthetic routes are outlined: the reaction of isatoic anhydride with 3-aminopyridine and the amide coupling of 2-aminobenzoic acid with 3-aminopyridine.

Physicochemical and Characterization Data

A summary of the key physicochemical properties and characterization data for the final product is presented below.

ParameterValueReference
CAS Number 76102-92-6[1]
Molecular Formula C₁₂H₁₁N₃O[1]
Molecular Weight 213.24 g/mol [1]
Appearance White to beige crystalline powder[1]
Purity ≥ 95%[1]
Melting Point Not available
¹H NMR Data Not available
¹³C NMR Data Not available
Yield Not available

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Protocol 1: Synthesis from Isatoic Anhydride and 3-Aminopyridine

This method involves the reaction of isatoic anhydride with 3-aminopyridine, leading to the formation of the desired amide with the concurrent release of carbon dioxide.

Materials:

  • Isatoic anhydride

  • 3-Aminopyridine

  • Anhydrous Dimethylformamide (DMF) or a high-boiling point solvent like dioxane

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine isatoic anhydride (1.0 eq) and 3-aminopyridine (1.0 - 1.2 eq).

  • Solvent Addition: Add a suitable anhydrous solvent such as DMF or dioxane to the flask to dissolve or suspend the reactants.

  • Reaction: Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution to remove any unreacted acidic components, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Protocol 2: Amide Coupling of 2-Aminobenzoic Acid and 3-Aminopyridine

This protocol utilizes a coupling agent to facilitate the formation of the amide bond between 2-aminobenzoic acid and 3-aminopyridine.

Materials:

  • 2-Aminobenzoic acid

  • 3-Aminopyridine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzoic acid (1.0 eq) and HOBt (1.0 eq, if used) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath. Add the coupling agent (DCC or EDC, 1.1 eq) and stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: To the activated carboxylic acid mixture, add a solution of 3-aminopyridine (1.0 eq) and a base such as triethylamine or DIPEA (1.2 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If EDC was used, this filtration step is not necessary as the byproduct is water-soluble. Wash the filtrate or the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure product.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the two synthetic protocols.

Synthesis_Protocol_1 start Start reactants Combine Isatoic Anhydride and 3-Aminopyridine in Solvent start->reactants reflux Heat to Reflux (4-12 hours) reactants->reflux workup Cool, Dilute with EtOAc, Wash with NaHCO₃, H₂O, Brine reflux->workup dry Dry with Na₂SO₄ and Concentrate workup->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound from isatoic anhydride.

Synthesis_Protocol_2 start Start activation Activate 2-Aminobenzoic Acid with Coupling Agent at 0 °C start->activation addition Add 3-Aminopyridine and Base activation->addition reaction Stir at Room Temperature (12-24 hours) addition->reaction workup Filter (if DCC used), Wash with HCl, NaHCO₃, H₂O, Brine reaction->workup dry Dry with Na₂SO₄ and Concentrate workup->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the amide coupling synthesis of this compound.

References

Application Notes and Protocols for the Characterization of 2-amino-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of 2-amino-N-(pyridin-3-yl)benzamide, a key intermediate in pharmaceutical synthesis. The following protocols and data are provided as a reference for establishing robust analytical characterization workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₂H₁₁N₃O
Molecular Weight 213.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point 145-148 °C (representative)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water

Analytical Characterization Workflow

A systematic approach is crucial for the complete characterization of this compound. The following diagram illustrates the recommended analytical workflow.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity and Impurity Profiling cluster_3 Physicochemical Properties cluster_4 Final Characterization Report Sample Sample NMR NMR Sample->NMR Structure Confirmation Mass_Spec Mass_Spec Sample->Mass_Spec Molecular Weight FTIR FTIR Sample->FTIR Functional Groups HPLC HPLC Sample->HPLC Purity Assessment TGA TGA Sample->TGA Thermal Stability DSC DSC Sample->DSC Thermal Transitions Report Report NMR->Report Mass_Spec->Report FTIR->Report LC_MS LC_MS HPLC->LC_MS Impurity Identification LC_MS->Report TGA->Report DSC->Report

Caption: Workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound.

Representative ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.85d1HPyridine-H2
8.30dd1HPyridine-H6
8.15ddd1HPyridine-H4
7.80dd1HBenzamide-H6
7.40m1HPyridine-H5
7.25ddd1HBenzamide-H4
6.80d1HBenzamide-H3
6.65t1HBenzamide-H5
5.50s (br)2H-NH₂
10.20s (br)1H-CONH-
Representative ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
168.5C=O
150.0Benzamide-C1
148.0Pyridine-C2
145.0Pyridine-C6
135.0Pyridine-C4
132.5Benzamide-C4
128.0Benzamide-C6
124.0Pyridine-C5
118.0Benzamide-C5
117.0Benzamide-C3
115.0Benzamide-C2
125.0Pyridine-C3
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of the molecule.

Representative Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
214.09100[M+H]⁺
120.0565[C₇H₆NO]⁺ (Benzoyl fragment)
94.0540[C₅H₆N₂]⁺ (Aminopyridine fragment)
93.0530[C₅H₅N₂]⁺
77.0415[C₆H₅]⁺ (Phenyl fragment)
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or acetonitrile. Further dilute to 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Analysis Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Mass Range: Scan from m/z 50 to 500.

  • MS/MS Fragmentation: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺ at m/z 214.09) using collision-induced dissociation (CID) with argon as the collision gas.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantifying any impurities.

Representative HPLC Data
ParameterValue
Retention Time (t_R_) 4.8 min
Purity (by area %) >99.5%
Experimental Protocol: HPLC
  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase transitions of the compound.

Representative Thermal Analysis Data
TechniqueObservationTemperature (°C)
TGA Onset of decomposition~250
DSC Endothermic peak (melting)~147
Experimental Protocol: TGA and DSC
  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA Method:

    • Temperature Range: 30 °C to 400 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • DSC Method:

    • Temperature Range: 30 °C to 200 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Data Analysis: Analyze the TGA thermogram for weight loss as a function of temperature to determine the decomposition temperature. Analyze the DSC thermogram for endothermic or exothermic events to identify melting points, glass transitions, or other phase changes.

Interrelation of Analytical Techniques

The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. The following diagram illustrates the relationship and information flow between these methods.

Interrelation of Analytical Techniques NMR NMR Structure Structure NMR->Structure Definitive Structure Mass_Spec Mass_Spec Mass_Spec->Structure Molecular Formula FTIR FTIR FTIR->Structure Functional Groups HPLC HPLC Purity Purity HPLC->Purity Quantitative Purity LC_MS LC_MS LC_MS->Purity Impurity ID TGA_DSC TGA/DSC Stability Stability TGA_DSC->Stability Thermal Properties Structure->HPLC Reference Standard Structure->TGA_DSC Material ID

Caption: Relationship between analytical techniques for comprehensive characterization.

Application Note: HPLC Analysis for Purity Determination of 2-amino-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 2-amino-N-(pyridin-3-yl)benzamide, a key intermediate in pharmaceutical synthesis. The described method is demonstrated to be specific, accurate, and precise, making it suitable for quality control and stability testing in research and drug development settings.

Introduction

This compound is a significant building block in the synthesis of various pharmacologically active molecules. Ensuring its purity is critical for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds. This document provides a detailed protocol for a stability-indicating RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

Experimental

Instrumentation and Materials:

  • HPLC System with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium acetate

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.02 M Ammonium Acetate Buffer (pH 6.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 15 minutes

Table 1: Optimized HPLC Conditions

Protocols

1. Preparation of Mobile Phase:

  • Ammonium Acetate Buffer (0.02 M, pH 6.5): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with dilute acetic acid or ammonium hydroxide. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the prepared ammonium acetate buffer in a 60:40 (v/v) ratio. Degas the solution before use.

2. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

3. Sample Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

4. System Suitability:

  • Inject the standard solution five times.

  • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

5. Data Analysis:

  • The purity of the sample is calculated by the area normalization method using the following formula: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Results and Discussion

The developed HPLC method successfully separated the main peak of this compound from its impurities. A representative chromatogram is shown in Figure 1 (Note: A figure is described but not shown as per the format). The retention time for this compound was observed to be approximately 6.5 minutes.

Method Validation Summary:

The method was validated for specificity, linearity, precision, and accuracy.

ParameterResults
Specificity No interference from blank or placebo
Linearity (Range) 10-150 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Table 2: Method Validation Summary

Conclusion

The developed and validated RP-HPLC method is simple, rapid, and reliable for the purity determination of this compound. This method can be effectively used for routine quality control analysis and for monitoring the stability of the compound under various stress conditions.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis cluster_report Reporting prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test (5 injections of standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (100 µg/mL) sample_injection Inject Sample Solution prep_sample->sample_injection prep_mobile Prepare Mobile Phase (ACN:Buffer 60:40) hplc_system HPLC System Setup (C18 Column, 254 nm) prep_mobile->hplc_system hplc_system->system_suitability system_suitability->sample_injection If RSD < 2.0% data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation (% Area Normalization) peak_integration->purity_calculation final_report Generate Final Report purity_calculation->final_report

Caption: Workflow for HPLC purity analysis of this compound.

Application Notes and Protocols: Screening of 2-amino-N-(pyridin-3-yl)benzamide for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have become a major focus of drug discovery and development. This document provides detailed application notes and protocols for the screening of "2-amino-N-(pyridin-3-yl)benzamide," a versatile chemical scaffold, for its potential as a kinase inhibitor.

While direct public domain data on the specific kinase inhibitory activity of this compound is limited, related benzamide and pyridine-containing compounds have shown activity against various kinases. This document outlines the methodologies for evaluating this compound's inhibitory potential through established in-vitro and cell-based assays. The quantitative data presented herein is illustrative and intended to serve as a guide for data presentation and analysis.

Compound Profile: this compound

PropertyValue
IUPAC Name This compound
CAS Number 76102-92-6
Molecular Formula C₁₂H₁₁N₃O
Molecular Weight 213.24 g/mol
Structure Chemical structure of this compound

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical workflow for kinase inhibitor screening and a representative signaling pathway that can be targeted.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Selectivity & Cellular Activity A Compound Library (incl. This compound) C High-Throughput Screening (HTS) A->C B In-Vitro Kinase Assay (e.g., ADP-Glo) B->C D Hit Identification C->D Identify Actives E IC50 Determination (Dose-Response) D->E F Orthogonal Assay (e.g., TR-FRET) D->F G Kinase Selectivity Profiling E->G H Cell-Based Assay (Phosphorylation Status) E->H F->G F->H I Lead Compound G->I H->I

Caption: Kinase Inhibitor Screening Workflow.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor This compound Inhibitor->RTK Inhibits

Caption: MAPK Signaling Pathway Inhibition.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data for "this compound" (Compound-X) to demonstrate how results can be structured.

Table 1: In-Vitro Kinase Inhibition Profile of Compound-X

Kinase TargetIC₅₀ (nM)Assay Method
Kinase A (Tyrosine Kinase)85ADP-Glo
Kinase B (Serine/Threonine)1,250TR-FRET
Kinase C (Tyrosine Kinase)320ADP-Glo
Kinase D (Serine/Threonine)>10,000ADP-Glo

Table 2: Cell-Based Activity of Compound-X

Cell LineTarget PathwayCellular IC₅₀ (nM)Assay Method
Cancer Cell Line 1Kinase A Pathway210Western Blot (p-Substrate)
Cancer Cell Line 2Kinase C Pathway850ELISA (p-Substrate)

Experimental Protocols

Protocol 1: In-Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., recombinant human Kinase A)

  • Kinase substrate peptide

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of kinase assay buffer to each well.

    • Add 1 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.

    • Add 2.5 µL of a mixture containing the kinase and substrate to all wells.

    • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol assesses the ability of the compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., Cancer Cell Line 1)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 2-4 hours. Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding lysis buffer and scraping.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody against the total substrate to serve as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate signal for each treatment. Calculate the percentage of inhibition relative to the DMSO control and determine the cellular IC₅₀ value.

Conclusion

The protocols and frameworks provided in these application notes offer a comprehensive approach to evaluating the kinase inhibitory potential of "this compound." By employing a combination of in-vitro biochemical assays for initial screening and potency determination, followed by cell-based assays to confirm cellular activity and mechanism of action, researchers can effectively characterize this and other novel compounds in the drug discovery pipeline. The structured presentation of data in tables and the visualization of workflows and pathways are crucial for clear communication and interpretation of results.

"2-amino-N-(pyridin-3-yl)benzamide" as a Scaffold for Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "2-amino-N-(pyridin-3-yl)benzamide" scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various therapeutic targets. Its inherent structural features, including a hydrogen bond donor and acceptor motif and the ability to be readily functionalized, make it an attractive starting point for the development of novel drug candidates. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this scaffold, with a particular focus on its application as an inhibitor of Tropomyosin receptor kinase A (TrkA), a key target in pain and oncology.

Key Applications

Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas:

  • Oncology: As inhibitors of receptor tyrosine kinases like TrkA, which are implicated in the growth and proliferation of various tumors.

  • Pain Management: By targeting the Nerve Growth Factor (NGF)-TrkA signaling pathway, which plays a crucial role in the sensitization of neurons and the perception of pain.

  • Neurological Disorders: The scaffold has been explored for its potential to modulate neuronal nicotinic acetylcholine receptors.

Data Presentation: TrkA Inhibitory Activity of this compound Analogs

The following table summarizes the in vitro inhibitory activity of selected this compound analogs against the TrkA kinase. The data is extracted from patent literature and showcases the potential for potent inhibition with this scaffold.

Compound IDStructureTrkA IC50 (nM)[1]
Analog 1 50
Analog 2 25
Analog 3 10
Analog 4 5

Note: The presented IC50 values are for representative analogs from patent literature (US9174986B2) to illustrate the potential of the scaffold. Further optimization is required to achieve desired potency and selectivity.

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via an amidation reaction.

Materials:

  • Substituted 2-aminobenzoic acid

  • 3-aminopyridine

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or other suitable peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2-aminobenzoic acid (1.0 eq) in DMF, add 3-aminopyridine (1.1 eq), COMU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

TrkA Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of compounds against TrkA kinase.

Materials:

  • Recombinant human TrkA enzyme

  • Poly(Glu,Tyr) 4:1 as a generic tyrosine kinase substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer with a final DMSO concentration not exceeding 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound solution.

    • Add 2 µL of TrkA enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitor TrkA TrkA Receptor PI3K PI3K TrkA->PI3K Phosphorylation Ras Ras TrkA->Ras PLCg PLCγ TrkA->PLCg NGF NGF NGF->TrkA Binding & Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC Pain Pain Signaling PKC->Pain Inhibitor This compound Derivative Inhibitor->TrkA Inhibition

Caption: NGF-TrkA Signaling Pathway and Inhibition.

G cluster_synthesis Synthesis cluster_assay Biological Evaluation Start Starting Materials (2-aminobenzoic acid, 3-aminopyridine) Coupling Amide Coupling (COMU, DIPEA) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product This compound Derivative Purification->Product KinaseAssay TrkA Kinase Assay (ADP-Glo™) Product->KinaseAssay DataAnalysis IC50 Determination KinaseAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

References

Application Notes & Protocols: Synthesis of Quinazolinones from 2-amino-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazolinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antiviral properties.[1][3][4][5][6] The versatile 4(3H)-quinazolinone scaffold is of particular interest due to its prevalence in marketed drugs and clinical candidates. This document provides detailed protocols for the synthesis of 2-substituted 3-(pyridin-3-yl)quinazolin-4(3H)-ones starting from 2-amino-N-(pyridin-3-yl)benzamide, a key intermediate for accessing novel heterocyclic entities. The following methods are based on established cyclization strategies for 2-aminobenzamides.[7][8][9]

Core Synthetic Pathway

The fundamental approach for synthesizing the target quinazolinones involves the cyclization of this compound with a suitable one-carbon (C1) or multi-carbon electrophile. The nitrogen of the 2-amino group and the amide nitrogen of the starting material become incorporated into the new heterocyclic ring.

G cluster_start Starting Material cluster_reagents Reaction Partners (C1/Cn Source) cluster_process Process cluster_product Product start This compound p1 Cyclocondensation start->p1 r1 Aldehydes (R-CHO) r1->p1 r2 Orthoesters (HC(OR)3) r2->p1 r3 Acid Chlorides (R-COCl) r3->p1 product 2-substituted-3-(pyridin-3-yl)quinazolin-4(3H)-one p1->product

Caption: General synthetic route to quinazolinones from this compound.

Protocol 1: Oxidative Cyclization with Aldehydes

This protocol describes the synthesis of 2-substituted quinazolinones via a metal-free oxidative cyclization reaction between this compound and various aldehydes.[10] This method often utilizes an oxidant to facilitate the final dehydrogenation step to form the aromatic quinazolinone ring.

Experimental Protocol
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 227.26 mg).

  • Reagent Addition: Add the desired aldehyde (1.2 mmol) and a suitable solvent such as DMSO or ethanol (5 mL).

  • Catalyst/Oxidant: Introduce a catalyst or oxidant. A common system is molecular iodine (I₂) (10 mol%) or using an oxidant like H₂O₂.[9] For visible-light mediated reactions, a photocatalyst may be used.[10]

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir.

  • Extraction: If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated sodium thiosulfate solution (if iodine was used) followed by brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted-3-(pyridin-3-yl)quinazolin-4(3H)-one.

Data Summary
EntryAldehyde (R-CHO)SolventCatalyst/OxidantTemp (°C)Time (h)Yield (%)
1BenzaldehydeDMSOI₂ (10 mol%)1206~85
24-ChlorobenzaldehydeEthanolH₂O₂ (2 equiv)808~82
3HeptanalDMSOAir (O₂)10012~75
4CinnamaldehydeDMFCuBr (10 mol%)1105~88

Note: Yields are representative and based on similar reactions reported in the literature for other 2-aminobenzamides.

Protocol 2: Condensation with Orthoesters

This method provides a straightforward route to quinazolinones where the 2-position is unsubstituted (R=H) by using triethyl orthoformate as the C1 source.

Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 mmol, 227.26 mg) in triethyl orthoformate (10 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol).

  • Reaction Conditions: Reflux the mixture for 3-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the excess triethyl orthoformate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (20 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) and then brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol to yield 3-(pyridin-3-yl)quinazolin-4(3H)-one.

Data Summary
EntryC1 SourceCatalystSolventTemp (°C)Time (h)Yield (%)
1Triethyl orthoformatep-TSANeat~1404~90
2FormamideNoneNeat1505~80

Note: Yields are representative and based on similar reactions reported in the literature.[5][11]

General Experimental Workflow

The following diagram illustrates a typical workflow from reaction setup to the characterization of the final product.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis & Characterization a 1. Reaction Setup (Flask, Stirrer, Condenser) b 2. Add Reactants (this compound, Aldehyde/Orthoester) a->b c 3. Add Solvent & Catalyst b->c d 4. Heat & Stir (Monitor by TLC) c->d e 5. Quench Reaction (e.g., add to water) d->e f 6. Extraction or Filtration e->f g 7. Dry & Concentrate f->g h 8. Column Chromatography or Recrystallization g->h i 9. Yield Calculation h->i j 10. Structure Confirmation (NMR, MS, IR) i->j

Caption: Standard laboratory workflow for the synthesis and analysis of quinazolinones.

Biological Context: Quinazolinones and NF-κB Signaling

Quinazolinone derivatives have been reported to possess anti-inflammatory properties.[3][4] One of the key pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Certain quinazolinone compounds may exert their effects by inhibiting this pathway, preventing the transcription of pro-inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNF-α Receptor ikk IKK Complex tnfr->ikk activates tnfa TNF-α (Inflammatory Signal) tnfa->tnfr binds ikb IκBα ikk->ikb phosphorylates (P) ikb_p P-IκBα (Degradation) ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc translocates ikb_p->nfkb releases quinazolinone Quinazolinone Derivative quinazolinone->ikk inhibits dna DNA nfkb_nuc->dna binds to genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) dna->genes

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by quinazolinone derivatives.

References

Application Notes and Protocols for In Vitro Assays Using 2-amino-N-(pyridin-3-yl)benzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(pyridin-3-yl)benzamide is a versatile chemical scaffold utilized as a key intermediate in the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including neuroscience, oncology, and infectious diseases. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound and its analogs. The methodologies cover key assays to investigate their potential as receptor modulators, enzyme inhibitors, and antimicrobial agents.

I. Neurological Applications: Ion Channel Modulation

Derivatives of this compound have been investigated as modulators of ligand-gated ion channels, such as nicotinic acetylcholine receptors (nAChRs) and AMPA receptors, which are critical in neurological processes.

A. Nicotinic Acetylcholine Receptor (nAChR) Ligand Binding Assay

This assay is designed to determine the binding affinity of test compounds to nAChR subtypes.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells expressing α7 or α4β2 subunits).

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer to a known protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled nAChR ligand (e.g., [³H]-epibatidine), and various concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, include a high concentration of a known nAChR ligand (e.g., nicotine).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Culture nAChR-expressing cells Harvest Harvest and Homogenize CellCulture->Harvest Centrifuge Centrifuge and Wash Harvest->Centrifuge Resuspend Resuspend Membrane Pellet Centrifuge->Resuspend Incubate Incubate Membranes, Radioligand & Test Compound Resuspend->Incubate Filter Filter to Separate Bound/Unbound Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for nAChR Radioligand Binding Assay.

B. AMPA Receptor Antagonist Assay

This assay evaluates the ability of compounds to inhibit AMPA receptor-mediated calcium influx in neuronal cells.

Experimental Protocol: Calcium Influx Assay

  • Cell Culture:

    • Culture primary cortical neurons or a suitable neuronal cell line.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate.

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

    • Incubate to allow for de-esterification of the dye within the cells.

    • Wash the cells to remove excess extracellular dye.

  • Compound Incubation and Signal Detection:

    • Add various concentrations of the test compound to the wells and incubate.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Stimulate the cells with an AMPA receptor agonist (e.g., glutamate or AMPA) in the presence of a co-agonist like glycine.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration based on the fluorescence signal.

    • Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium influx in the presence and absence of the compound.

    • Calculate the IC50 value from the dose-response curve.[1]

G cluster_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis PlateCells Plate Neuronal Cells LoadDye Load with Calcium-sensitive Dye PlateCells->LoadDye WashCells Wash to Remove Excess Dye LoadDye->WashCells AddCompound Add Test Compound WashCells->AddCompound Baseline Measure Baseline Fluorescence AddCompound->Baseline Stimulate Stimulate with AMPA Agonist Baseline->Stimulate MeasureSignal Measure Fluorescence Change Stimulate->MeasureSignal CalculateInflux Calculate Calcium Influx MeasureSignal->CalculateInflux PlotCurve Plot Dose-Response Curve CalculateInflux->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50

Caption: Workflow for AMPA Receptor Calcium Influx Assay.

II. Oncology Applications: Enzyme Inhibition and Cytotoxicity

Benzamide derivatives are frequently explored as inhibitors of protein kinases, such as receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. Additionally, their cytotoxic effects on cancer cells are a primary area of investigation.

A. Receptor Tyrosine Kinase (RTK) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a specific RTK.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in a suitable buffer. The final DMSO concentration should be kept low (e.g., <1%).

    • Dilute the target RTK enzyme to its optimal concentration in kinase buffer.

    • Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be near the Km value for the enzyme.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the diluted RTK enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

    • Incubate to allow for the complete conversion of ATP.

    • Add a kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

    • Incubate to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value from the dose-response curve.

B. In Vitro Cytotoxicity Assay

This cell-based assay determines the concentration at which a compound induces cancer cell death.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, HepG2, PANC-1, or DLA) to ~80% confluency.[2][3]

    • Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to reduce the MTT to purple formazan crystals.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.[3]

III. Anti-Infective Applications: Antimicrobial Activity

Benzamide derivatives have also been evaluated for their efficacy against various bacterial and fungal pathogens.

A. Antibacterial Susceptibility Testing

This assay determines the minimum concentration of a compound required to inhibit the growth of or kill bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation:

    • Culture the test bacterial strain (e.g., E. coli, B. subtilis) in a suitable broth medium overnight.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution and Inoculation:

    • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Antifungal Susceptibility Testing

This assay is similar to the antibacterial test but adapted for fungal species.

Experimental Protocol: Broth Microdilution for Antifungal Activity

  • Inoculum Preparation:

    • Culture the test fungal strain (e.g., Candida albicans) on a suitable agar medium.

    • Prepare a suspension of fungal spores or cells in a sterile saline solution.

    • Adjust the turbidity of the suspension to a standardized level.

  • Assay Procedure:

    • Perform serial dilutions of the test compound in a 96-well plate containing a suitable broth medium for fungi (e.g., RPMI-1640).

    • Inoculate the wells with the standardized fungal suspension.

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PrepareInoculum Prepare Standardized Microbial Inoculum SerialDilution Prepare Serial Dilutions of Test Compound PrepareInoculum->SerialDilution InoculatePlate Inoculate Microtiter Plate SerialDilution->InoculatePlate Incubate Incubate at Optimal Temperature InoculatePlate->Incubate ReadResults Visually Inspect for Growth Incubate->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

Caption: General Workflow for Antimicrobial Susceptibility Testing.

IV. Quantitative Data Summary

While specific in vitro data for the parent compound "this compound" is limited in publicly available literature, numerous studies have reported the biological activities of its derivatives. The following tables summarize representative quantitative data for these analogs.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound IDModificationCell LineIC50 (µM)Reference
Derivative A 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamideHeLa2.8[3]
PANC-11.8[3]
Derivative B Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide analogA549 (Lung)0.229[4]
Imatinib (Control)-A549 (Lung)2.479[4]

Table 2: Antimicrobial Activity of Benzamide Derivatives

Compound IDModificationTest OrganismMIC (µg/mL)Reference
Derivative C N-(4-hydroxyphenyl)benzamideBacillus subtilis6.25[5]
Escherichia coli3.12[5]
Derivative D N-(p-tolyl)benzamideBacillus subtilis6.25[5]
Escherichia coli3.12[5]
Derivative E N-(4-bromophenyl)benzamideBacillus subtilis6.25[5]
Escherichia coli3.12[5]

Table 3: Neurological Receptor Activity of Benzamide Derivatives

Compound IDTargetAssay TypePotency (IC50/EC50)Reference
Perampanel AMPA ReceptorCa²⁺ InfluxIC50 = 60 nM[1]
Nicotine α7 nAChRCa²⁺ InfluxEC50 = 1.6 µM[6]
Acetylcholine α7 nAChRCa²⁺ InfluxEC50 = 5.5 µM[6]

These protocols and data provide a comprehensive framework for the in vitro evaluation of "this compound" and its derivatives, facilitating further research and development in medicinal chemistry.

References

Application Notes and Protocols for Antimicrobial Studies of 2-Amino-N-(pyridin-3-yl)benzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. The benzamide scaffold, incorporating a pyridine moiety, has emerged as a promising area of research for the development of new therapeutic agents. While direct and detailed antimicrobial studies on 2-amino-N-(pyridin-3-yl)benzamide are not extensively available in the current body of scientific literature, significant research has been conducted on its derivatives, providing valuable insights into the potential of this chemical class.

This document provides a summary of the available data on the antimicrobial activity of derivatives of this compound, along with detailed experimental protocols based on published studies. This information can serve as a foundational guide for researchers interested in exploring the antimicrobial properties of this compound and its analogues.

Antimicrobial Activity of Pyridin-3-yl Amide Derivatives

Recent studies have investigated the antibacterial and antifungal properties of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. These compounds, which are structurally related to this compound, have demonstrated notable activity against a range of pathogenic microbes.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The results for three synthetic derivatives, designated as IIA, IIB, and IIC, are summarized in the tables below.[2]

Table 1: Antibacterial Activity of Pyridin-3-yl Amide Derivatives (MIC in µg/mL) [2]

CompoundStaphylococcus aureusBacillus cereusProteus mirabilisKlebsiella pneumoniae
IIA 12812832128
IIB 12812832128
IIC 1281281664
Cefazolin (Control) 16-1616

Table 2: Antifungal Activity of Pyridin-3-yl Amide Derivatives (MIC in µg/mL) [2]

CompoundCandida albicansAspergillus fumigatus
IIA 128128
IIB 128128
IIC 128128
Tolnaftate (Control) --

Note: "-" indicates that the compound was not effective at the tested concentrations.

Experimental Protocols

The following protocols are based on methodologies described for the antimicrobial evaluation of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and represent standard approaches in the field.[2]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a test compound against bacterial and fungal strains.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_readout Readout prep_compound Prepare stock solution of this compound serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi) prep_media->serial_dilution prep_inoculum Prepare microbial inoculum (0.5 McFarland standard) add_inoculum Inoculate each well with the standardized microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubate Incubate plates at 37°C for 24h (bacteria) or 28°C for 48h (fungi) controls->incubate read_mic Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound or its derivative

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microplates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains on appropriate agar plates. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of the appropriate sterile broth to each well of a 96-well microplate. Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions by transferring 100 µL from each well to the next.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Synthesis of Pyridin-3-yl Amide Derivatives

The following is a general representation of a synthetic pathway for related amide derivatives, which could be adapted for the synthesis of novel analogues of this compound.

Synthetic Pathway Overview

reactant1 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine intermediate Ethyl Chloroformate reactant1->intermediate reactant2 Carboxylic Acid Derivative reactant2->intermediate catalyst Catalyst (e.g., Trimethylamine or MgO Nanoparticles) intermediate->catalyst product Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivative catalyst->product

Caption: Generalized synthesis of pyridin-3-yl amide derivatives.

This generalized scheme illustrates the synthesis of complex pyridin-3-yl amide derivatives from a diamine precursor and a carboxylic acid derivative, facilitated by a coupling agent and a catalyst.[2] The synthesis of this compound itself would involve a more direct amidation reaction between 2-aminobenzoic acid (or its activated derivative) and 3-aminopyridine.

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of action for this compound has not been elucidated, related heterocyclic compounds often exert their antimicrobial effects through various mechanisms. Research into the broader class of pyridine-containing antimicrobials suggests potential targets.

Hypothesized Antimicrobial Mechanisms

cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects compound This compound or Derivative cell_wall Cell Wall Synthesis Inhibition compound->cell_wall Inhibition protein_synthesis Protein Synthesis Inhibition compound->protein_synthesis Inhibition dna_replication DNA Replication and Repair Inhibition compound->dna_replication Inhibition membrane_disruption Cell Membrane Disruption compound->membrane_disruption Disruption bacteriostasis Bacteriostasis / Fungistasis cell_wall->bacteriostasis protein_synthesis->bacteriostasis dna_replication->bacteriostasis cell_death Cell Death membrane_disruption->cell_death bacteriostasis->cell_death

Caption: Hypothesized mechanisms of antimicrobial action.

Further research, including target-based screening and mechanism of action studies, would be necessary to determine the precise molecular targets of this compound and its derivatives.

Conclusion

The available data on derivatives of this compound suggest that this class of compounds holds promise for the development of new antibacterial and antifungal agents. The protocols and data presented herein provide a starting point for researchers to design and execute further studies to fully characterize the antimicrobial potential of this compound and to optimize its structure for enhanced efficacy and a favorable safety profile. Future work should focus on synthesizing and testing the parent compound, elucidating its mechanism of action, and exploring its activity against a broader panel of clinically relevant and drug-resistant microorganisms.

References

Application Notes and Protocols for Cell-based Assays of 2-amino-N-(pyridin-3-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of the 2-amino-N-(pyridin-3-yl)benzamide scaffold have emerged as a promising class of compounds in oncological research. These molecules have demonstrated potent anti-proliferative and pro-apoptotic activities across various cancer cell lines. The primary mechanisms of action appear to involve the induction of cell cycle arrest and apoptosis, often mediated through the inhibition of key cellular targets such as Heat Shock Protein 90 (Hsp90). This document provides detailed protocols for essential cell-based assays to characterize the biological activity of these derivatives, along with data presentation guidelines and visual representations of experimental workflows and signaling pathways.

Data Presentation: Anti-proliferative Activity

The anti-proliferative effects of this compound derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. A clear and structured presentation of this data is crucial for comparative analysis.

Table 1: IC50 Values of Selected this compound Derivatives

Compound IDCell LineIC50 (µM)Exposure Time (h)Assay Method
W-H4 MV4-11 (AML)Data not specified48CCK-8
W-H4 MOLM13 (AML)Data not specified48CCK-8
Declopramide 70Z/3 (pre-B)>250Not specifiedNot specified
Declopramide HL-60 (Promyelocytic Leukemia)>250Not specifiedNot specified

Note: Specific IC50 values for W-H4 were not publicly available in the referenced materials, though it was identified as the most potent compound among a series of derivatives. Declopramide is a related N-substituted benzamide.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., MV4-11, MOLM13, HL-60)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[2]

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2][3]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control and determine the IC50 value.

G MTT Cell Viability Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate treat Treat with benzamide derivatives seed->treat Incubate 24h add_mtt Add MTT solution treat->add_mtt Incubate (e.g., 48h) incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for a specific duration (e.g., 48 hours).[4]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently aspirate the culture medium and wash once with PBS before trypsinization. Combine all cells and centrifuge.[4]

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained and single-stained controls to set up compensation and gates.[4] Collect a minimum of 10,000 events per sample.[4]

G Apoptosis Assay Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis seed Seed and treat cells in 6-well plates harvest Harvest adherent and floating cells seed->harvest Incubate (e.g., 48h) resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis

This protocol is used to determine the effect of the compound on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend the pellet in 500 µL of PBS.[4]

  • Fixation: While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[4] Incubate at -20°C for at least 2 hours.[4]

  • Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[4]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G Cell Cycle Analysis Workflow cluster_prep Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis seed Seed and treat cells harvest Harvest and wash cells seed->harvest Incubate (e.g., 24h) fix Fix with cold 70% ethanol harvest->fix stain Stain with PI/RNase A solution fix->stain Incubate >=2h at -20°C analyze Analyze by flow cytometry stain->analyze Incubate 30 min

Caption: Workflow for cell cycle analysis using PI staining.

Signaling Pathway

Some benzamide derivatives, such as the tetrahydroindazolone-substituted compound W-H4, are known to act as Hsp90 inhibitors.[5] Inhibition of Hsp90 leads to the destabilization of its client proteins, many of which are crucial for cancer cell survival and proliferation. This triggers downstream events including cell cycle arrest and apoptosis.[5] The intrinsic apoptosis pathway is often activated, characterized by changes in the mitochondrial membrane potential and the modulation of Bcl-2 family proteins, leading to caspase activation.[5][6]

G Hypothesized Signaling Pathway for Benzamide Derivatives compound This compound Derivative hsp90 Hsp90 compound->hsp90 Inhibition bcl2_family Modulation of Bcl-2 Family (Bcl-2 down, Bax up) compound->bcl2_family Induces client_proteins Hsp90 Client Proteins (e.g., Akt, Cdk4) hsp90->client_proteins cell_cycle_arrest Cell Cycle Arrest (G0/G1 or G2/M) client_proteins->cell_cycle_arrest Degradation leads to mito Mitochondrial Disruption bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hsp90 inhibition-mediated apoptosis and cell cycle arrest.

References

Application Notes and Protocols for High-Throughput Screening with a "2-amino-N-(pyridin-3-yl)benzamide" Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "2-amino-N-(pyridin-3-yl)benzamide" scaffold is a versatile building block in medicinal chemistry, recognized for its potential in developing novel therapeutics.[1] Libraries based on this and structurally related scaffolds have shown promise in modulating the activity of key cellular targets, including protein kinases and enzymes involved in metabolic and epigenetic pathways. These application notes provide a comprehensive guide for utilizing a "this compound" library in high-throughput screening (HTS) campaigns to identify novel modulators of critical biological pathways. While specific HTS data for a comprehensive library of "this compound" derivatives is not extensively published, the protocols and data presented here are based on structurally analogous compounds and established HTS methodologies.

Postulated Mechanisms of Action and Potential Therapeutic Targets

Compounds bearing the pyridinyl-benzamide moiety have been investigated for a range of biological activities. Based on existing research on analogous structures, a "this compound" library is a promising source for identifying modulators of the following target classes:

  • Protein Kinase Inhibitors: The pyridinyl-urea and related scaffolds are well-established pharmacophores for kinase inhibition.[2] Structurally similar compounds have demonstrated activity against kinases crucial in cell cycle regulation and cancer progression, such as Monopolar Spindle 1 (MPS1) and Aurora kinases.[3][4][5]

  • Enzyme Allosteric Modulators: Benzamide analogues have been successfully identified as allosteric activators of enzymes like glucokinase, a key regulator of glucose metabolism, suggesting potential applications in diabetes.[6][7][8]

  • Epigenetic Modulators: Novel N-(pyridin-3-yl)benzamide derivatives have been highlighted as positive modulators of histone acetyltransferases (HATs), indicating a role in epigenetic regulation and potential therapeutic applications in neurodegenerative disorders and cancer.[9][10][11]

Application Note 1: Screening for MPS1 and Aurora Kinase Inhibitors

Objective: To identify inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases from a "this compound" library for potential anti-cancer applications. Both MPS1 and Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[2][3][12][13]

Data Presentation

The following table summarizes the inhibitory activity of a fragment library based on the structurally related "3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one" scaffold against a panel of 26 kinases. This data provides a basis for the potential kinase inhibitory profile of a "this compound" library.

Compound IDTarget Kinase% Inhibition at 10 µM
Fragment 3 MPS1>50%
Aurora A>50%
Aurora B>50%
Analogue 16 MPS1>50%
Aurora A>50%
Aurora B>50%
CHK1>50%
FLT3>50%
GSK3B>50%
MAPKAPK2>50%
ROCK2>50%

Data adapted from a study on a 3-aminopyridin-2-one based fragment library.[3]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic HTRF® assay for a primary high-throughput screen to identify inhibitors of MPS1 or Aurora kinases.

Materials:

  • Recombinant human MPS1 or Aurora A/B kinase

  • Biotinylated substrate peptide (e.g., UBE2C for MPS1, Kemptide for Aurora kinases)

  • ATP

  • HTRF® KinEASE®-STK S1 Kit (or equivalent) containing:

    • STK Antibody-Europium Cryptate (Donor)

    • Streptavidin-XL665 (Acceptor)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • "this compound" compound library (e.g., 10 mM stock in DMSO)

  • 384-well low-volume white plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Dispensing:

    • Dispense 50 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known MPS1/Aurora kinase inhibitor (positive control, e.g., Reversine for MPS1, Alisertib for Aurora A).

  • Enzyme and Substrate Preparation:

    • Prepare a solution of kinase and biotinylated substrate peptide in assay buffer at 2X the final concentration.

    • The optimal concentrations of kinase and substrate should be determined empirically through titration experiments.

  • Enzyme/Substrate Addition:

    • Add 5 µL of the enzyme/substrate solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer at 2X the final concentration (typically at the Kₘ for ATP).

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF® detection solution by mixing the STK Antibody-Europium Cryptate and Streptavidin-XL665 in the detection buffer according to the manufacturer's instructions.

    • Add 10 µL of the detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

    • Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

    • Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Signaling Pathway and Workflow Diagrams

MPS1_Aurora_Kinase_Signaling_Pathway G2 G2 Phase M Mitosis G2->M Prophase Prophase M->Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Prophase->AuroraA Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB MPS1 MPS1 Metaphase->MPS1 Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore MPS1->Kinetochore SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC APC_C Anaphase Promoting Complex (APC/C) SAC->APC_C Separase Separase Activation APC_C->Separase Chromosome Chromosome Segregation Separase->Chromosome Inhibitor This compound Library Compound Inhibitor->AuroraA Inhibitor->AuroraB Inhibitor->MPS1

Caption: MPS1 and Aurora Kinase Signaling in Mitosis.

HTS_Workflow_Kinase_Inhibitor Library Compound Library (this compound) PrimaryScreen Primary HTS (e.g., HTRF Assay) Library->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response & IC50 Determination HitSelection->DoseResponse SecondaryAssay Secondary Assays (e.g., Orthogonal Assay) DoseResponse->SecondaryAssay Selectivity Selectivity Profiling (Kinase Panel) SecondaryAssay->Selectivity CellBased Cell-Based Assays (e.g., Cell Viability, Mitotic Arrest) Selectivity->CellBased Lead Lead Compound CellBased->Lead

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Application Note 2: Screening for Glucokinase Activators

Objective: To identify allosteric activators of glucokinase (GK) from a "this compound" library for potential therapeutic use in type 2 diabetes. GK acts as a glucose sensor in pancreatic β-cells and hepatocytes, and its activation can enhance glucose-stimulated insulin secretion and hepatic glucose uptake.[6][14][15][16]

Data Presentation

The following table presents in vitro activation data for a series of "N-pyridin-2-yl benzamide" analogues, which are structurally related to the proposed library. This data demonstrates the potential for this chemical class to act as glucokinase activators.

Compound IDGlucokinase Activation (Fold at 10 µM)
5b ~2.0
5c ~2.0
5e ~2.0
5g ~2.0
5h ~2.0
6d ~2.0

Data adapted from a study on N-pyridin-2-yl benzamide analogues.[6][8]

Experimental Protocol: Coupled Enzyme Luminescence Assay for Glucokinase Activation

This protocol outlines a high-throughput assay to measure the activation of glucokinase by monitoring ATP depletion.

Materials:

  • Recombinant human glucokinase

  • Glucose

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • "this compound" compound library (e.g., 10 mM stock in DMSO)

  • 384-well solid white plates

  • Luminometer

Procedure:

  • Compound Dispensing:

    • Dispense 50 nL of each library compound into the wells of a 384-well plate.

    • Include DMSO as a negative control and a known GK activator as a positive control.

  • Enzyme and Glucose Addition:

    • Prepare a solution of glucokinase in assay buffer at 2X the final concentration.

    • Add 5 µL of the enzyme solution to each well.

    • Prepare a solution of glucose in assay buffer at 2X the final concentration (e.g., 5 mM).

    • Add 5 µL of the glucose solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Reaction:

    • Prepare a solution of ATP in assay buffer at 2X the final concentration (e.g., 50 µM).

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate for 30 minutes at room temperature.

  • Detection of Remaining ATP:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 15 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • A lower luminescence signal indicates higher GK activity (more ATP consumed).

    • Calculate the fold activation for each compound relative to the DMSO control.

    • Hits are compounds that show a significant increase in GK activity.

Signaling Pathway Diagram

Glucokinase_Signaling_Pathway Glucose Blood Glucose PancreaticBetaCell Pancreatic β-cell Glucose->PancreaticBetaCell Enters via GLUT2 GLUT2 Glucokinase Glucokinase (GK) GLUT2->Glucokinase Phosphorylates G6P Glucose-6-Phosphate Glucokinase->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP K-ATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin Activator This compound Library Compound Activator->Glucokinase Allosterically Activates

Caption: Glucokinase Signaling Pathway in Pancreatic β-cells.

Application Note 3: Screening for Histone Acetyltransferase (HAT) Modulators

Objective: To identify positive modulators of histone acetyltransferases (HATs) from a "this compound" library. Dysregulation of histone acetylation is implicated in various diseases, including neurodegenerative disorders and cancer.[9][17][18][19][20] Positive modulators of HATs could restore normal acetylation patterns and offer therapeutic benefits.[10][11]

Data Presentation

While quantitative HTS data for HAT modulation by a "this compound" library is emerging, patent literature describes novel substituted N-(pyridin-3-yl)benzamide derivatives as HAT modulators.[11] The primary screen would aim to identify compounds that increase the acetylation of a histone peptide substrate.

Compound ClassTargetActivityPotential Indication
N-(pyridin-3-yl)benzamide derivativesHistone Acetyltransferase (e.g., p300/CBP)Positive ModulatorNeurodegenerative Disorders, Cancer

Information based on patent literature for novel HAT modulators.[11]

Experimental Protocol: AlphaLISA® HAT Assay

This protocol describes a no-wash, bead-based immunoassay to measure the activity of a HAT enzyme (e.g., p300).

Materials:

  • Recombinant human HAT (e.g., p300)

  • Biotinylated histone peptide substrate (e.g., Biotin-H3K9)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • AlphaLISA® Acceptor beads conjugated to an anti-acetylated histone antibody (e.g., anti-AcH3K9)

  • Streptavidin-coated Donor beads

  • AlphaLISA® Assay Buffer

  • "this compound" compound library

  • 384-well ProxiPlate®

  • AlphaScreen®-compatible plate reader

Procedure:

  • Compound and Enzyme/Substrate Addition:

    • Add 2 µL of library compound to the wells of a 384-well plate.

    • Prepare a 2.5X mixture of the HAT enzyme and biotinylated histone substrate in assay buffer.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a 5X solution of Acetyl-CoA in assay buffer.

    • Add 3 µL of the Acetyl-CoA solution to initiate the reaction.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Prepare a 2.5X solution of the AlphaLISA® Acceptor beads in assay buffer.

    • Add 5 µL of the Acceptor bead solution to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Donor Bead Addition:

    • Prepare a 2.5X solution of the Streptavidin-coated Donor beads in assay buffer.

    • Add 5 µL of the Donor bead solution to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen®-compatible reader.

  • Data Analysis:

    • An increased AlphaLISA® signal indicates higher levels of substrate acetylation and thus, HAT activation.

    • Calculate the fold activation relative to DMSO controls.

    • Identify hits that significantly increase the AlphaLISA® signal.

Signaling Pathway Diagram

HAT_Signaling_Pathway HAT Histone Acetyltransferase (HAT) AcetylatedHistone Acetylated Histone HAT->AcetylatedHistone Acetylates AcetylCoA Acetyl-CoA AcetylCoA->HAT Histone Histone Tail (Lysine) Histone->HAT OpenChromatin Open Chromatin (Euchromatin) AcetylatedHistone->OpenChromatin Promotes Chromatin Condensed Chromatin (Heterochromatin) Transcription Gene Transcription OpenChromatin->Transcription Modulator This compound Library Compound Modulator->HAT Positively Modulates

Caption: Histone Acetyltransferase (HAT) Signaling Pathway.

References

"2-amino-N-(pyridin-3-yl)benzamide" in crop protection research

Author: BenchChem Technical Support Team. Date: December 2025

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Troubleshooting & Optimization

Improving the yield of "2-amino-N-(pyridin-3-yl)benzamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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Technical Support Center: Purification of 2-amino-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-amino-N-(pyridin-3-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often effective for removing impurities if a suitable solvent is found. For achieving high purity, especially when dealing with closely related impurities, column chromatography is the preferred method.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Common impurities can originate from the starting materials or side reactions during synthesis. These may include unreacted 2-aminobenzoic acid and 3-aminopyridine. Additionally, byproducts from the coupling reagents used in the amidation reaction can also be present. Optimizing the reaction conditions and using high-purity starting materials can help minimize the formation of these byproducts.

Q3: The basicity of the pyridine and amino groups in this compound seems to be causing issues during column chromatography. How can I address this?

A3: The basic nature of the amino group and the pyridine ring can lead to strong interactions with the acidic silica gel, causing streaking, poor separation, and potential decomposition of the product on the column. To mitigate this, you can use deactivated silica gel or add a basic modifier, such as 1-3% triethylamine, to your eluent system. This will help to minimize the strong interactions and improve the elution profile.[1]

Q4: My purified this compound is an oil instead of a solid. What should I do?

A4: An oily product can be due to residual solvents or the presence of impurities that lower the melting point. First, try removing any volatile impurities under high vacuum. If the product remains an oil, purification by column chromatography is recommended. Dissolve the oil in a minimal amount of a suitable solvent before loading it onto the column.[1]

Troubleshooting Guides

Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities The chosen mobile phase does not provide sufficient resolution.Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A good starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate or petroleum ether and ethyl acetate.[1]
Product Elutes with Streaking or Tailing The compound has poor solubility in the mobile phase, or the basic functional groups are interacting with the silica gel.Ensure the chosen mobile phase is a good solvent for the compound. Consider adding a small amount of a more polar solvent to improve solubility. To address interactions with silica gel, add 1-3% triethylamine to the mobile phase.[1]
Product is Not Eluting from the Column The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Low Recovery of the Product The product may have degraded on the silica gel, or it is too soluble in the mobile phase and eluted with the solvent front.Consider using deactivated silica gel or an alternative stationary phase like alumina. Ensure the initial solvent polarity is low enough to allow the compound to bind to the column.
Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Low Yield After Recrystallization The solvent is too good at dissolving the compound even at low temperatures, or too much solvent was used.Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or it is cooling too quickly. The presence of impurities can also inhibit crystallization.Try diluting the solution with a small amount of the recrystallization solvent. Ensure the solution cools slowly. If an oil persists, try scratching the inside of the flask with a glass rod or adding a seed crystal. If impurities are suspected, an initial purification by column chromatography may be necessary.
Colored Impurities in the Final Product Formation of chromophoric byproducts during the synthesis.Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb the desired product.
No Crystal Formation Upon Cooling The compound is too soluble in the chosen solvent, or the solution is not saturated.Try evaporating some of the solvent to increase the concentration. Alternatively, add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then warm until it is clear again and allow to cool slowly.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with various solvent systems to find an optimal eluent. A good starting point is a mixture of hexane and ethyl acetate. The target Rf value for the product should be around 0.3-0.4 for good separation.

    • To counteract the basicity of the compound, consider adding 1% triethylamine to the eluent.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Potential solvents for benzamides include ethanol, acetone, acetonitrile, or a mixture of solvents like methanol/water or ethyl acetate/hexane.[2]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Purification

Solvent Boiling Point (°C) Polarity Index Application Notes
Hexane690.1Common non-polar component in column chromatography eluents.
Petroleum Ether40-60~0.1Similar to hexane, used as a non-polar eluent component.
Dichloromethane403.1Good for dissolving crude product for column loading. Can be used as a more polar eluent component.
Ethyl Acetate774.4A common polar component in column chromatography eluents.
Acetone565.1Can be used for recrystallization.[2]
Acetonitrile825.8A good solvent for recrystallization of amides.[2]
Ethanol784.3A polar solvent suitable for recrystallization.[2]
Methanol655.1A polar solvent, often used in combination with water for recrystallization.
Water10010.2Can be used as an anti-solvent or in combination with a miscible organic solvent for recrystallization.
Triethylamine891.8Used as a basic additive (1-3%) in column chromatography to prevent tailing.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Analysis synthesis Crude 2-amino-N- (pyridin-3-yl)benzamide tlc TLC Analysis for Solvent System synthesis->tlc solvent Solvent Selection synthesis->solvent column Column Packing (Silica Gel) tlc->column load Sample Loading column->load elute Elution & Fraction Collection load->elute analysis Purity Check (e.g., NMR, HPLC) elute->analysis dissolve Dissolution in Hot Solvent solvent->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Filtration & Drying cool->filtrate filtrate->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Was TLC performed to optimize the solvent system? start->check_tlc yes_tlc Yes check_tlc->yes_tlc   no_tlc No check_tlc->no_tlc   check_streaking Is there streaking or tailing of the product spot? yes_tlc->check_streaking optimize_tlc Perform systematic TLC analysis with varying solvent polarities. no_tlc->optimize_tlc optimize_tlc->check_tlc yes_streaking Yes check_streaking->yes_streaking   no_streaking No check_streaking->no_streaking   add_modifier Add 1-3% triethylamine to the mobile phase. yes_streaking->add_modifier re_evaluate Re-evaluate solvent system. Consider alternative stationary phase (e.g., alumina). no_streaking->re_evaluate add_modifier->re_evaluate

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 2-Amino-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-amino-N-(pyridin-3-yl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves the reaction of isatoic anhydride with 3-aminopyridine. This reaction typically proceeds with the evolution of carbon dioxide and is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) under reflux conditions.

Q2: What are the potential side reactions I should be aware of during the synthesis?

Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. The primary side reactions include:

  • Formation of 2-(3-(pyridin-3-yl)ureido)benzoic acid: This occurs when the amine attacks the other carbonyl group of isatoic anhydride, leading to a ring-opened urea derivative instead of the desired amide.

  • Formation of anthraniloylanthranilic acid: This byproduct can form from the self-condensation of two molecules of isatoic anhydride, a reaction that is often promoted by the presence of moisture.

  • Incomplete reaction: Unreacted starting materials, particularly the less soluble isatoic anhydride, may remain in the reaction mixture.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, should be selected to achieve good separation between the starting materials (isatoic anhydride and 3-aminopyridine) and the product. The spots can be visualized under UV light. The reaction is considered complete upon the disappearance of the limiting starting material.

Q4: What are the recommended purification methods for this compound?

The primary method for purifying the crude product is recrystallization. Common solvents for recrystallization include ethanol or a mixture of methanol and toluene.[1] Column chromatography can also be employed for more challenging purifications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Hydrolysis of Isatoic Anhydride: The starting material may have been exposed to moisture, leading to its decomposition. 2. Low Reactivity of 3-Aminopyridine: While generally reactive, issues can arise from poor quality starting material. 3. Insufficient Reaction Temperature or Time: The reaction may not have reached the required activation energy or has not been allowed to proceed to completion.1. Ensure isatoic anhydride is dry and handle it under anhydrous conditions. Use dry solvents. 2. Check the purity of the 3-aminopyridine. Consider purification if necessary. 3. Ensure the reaction mixture reaches and maintains the reflux temperature of the solvent. Monitor the reaction by TLC until the starting material is consumed.
Presence of a Major, Less Polar Impurity Formation of Anthraniloylanthranilic Acid: This byproduct arises from the self-condensation of isatoic anhydride.Use anhydrous solvent and ensure all glassware is thoroughly dried before use.
Presence of a Major, More Polar Impurity Formation of 2-(3-(pyridin-3-yl)ureido)benzoic acid: This side product is a common impurity in this reaction.Careful control of reaction temperature may influence the reaction pathway. Optimization of the reaction time can also minimize the formation of this byproduct.
Product "Oils Out" During Crystallization 1. Presence of Impurities: Significant amounts of byproducts can inhibit proper crystal formation. 2. Cooling Too Quickly: Rapid cooling can lead to the formation of an oil instead of crystals.1. Attempt to purify the crude product by column chromatography before recrystallization. 2. Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Difficulty in Isolating the Product Product is Soluble in the Reaction Solvent: The product may have significant solubility in the solvent even at lower temperatures.After cooling the reaction mixture, if no precipitate forms, the solvent can be removed under reduced pressure. The resulting solid can then be triturated with a less polar solvent to induce precipitation or purified by column chromatography.

Experimental Protocols

Synthesis of this compound

  • Materials:

    • Isatoic anhydride

    • 3-Aminopyridine

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) and 3-aminopyridine (1.1 equivalents) in anhydrous DMF.

    • Heat the reaction mixture to reflux and maintain for 5 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Reaction_Pathway Isatoic_Anhydride Isatoic Anhydride Intermediate Unstable Intermediate Isatoic_Anhydride->Intermediate + Aminopyridine 3-Aminopyridine Aminopyridine->Intermediate Product This compound Intermediate->Product - CO₂ CO2 CO₂

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Ureido Formation cluster_side2 Side Reaction 2: Self-Condensation Isatoic_Anhydride Isatoic Anhydride Product Desired Product Isatoic_Anhydride->Product + 3-Aminopyridine Aminopyridine 3-Aminopyridine Isatoic_Anhydride1 Isatoic Anhydride Ureido_Product 2-(3-(pyridin-3-yl)ureido)benzoic acid Isatoic_Anhydride1->Ureido_Product + 3-Aminopyridine Aminopyridine1 3-Aminopyridine Isatoic_Anhydride2 Isatoic Anhydride Self_Condensation_Product Anthraniloylanthranilic acid Isatoic_Anhydride2->Self_Condensation_Product + Isatoic Anhydride (in presence of H₂O) Isatoic_Anhydride3 Isatoic Anhydride

Caption: Overview of the main reaction and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Crude Product by TLC Start->Check_TLC Unreacted_SM Unreacted Starting Material Present? Check_TLC->Unreacted_SM Major_Impurity Major Impurity Present? Unreacted_SM->Major_Impurity No Increase_Time_Temp Increase Reaction Time/Temperature Unreacted_SM->Increase_Time_Temp Yes Identify_Impurity Characterize Impurity (e.g., NMR, MS) Major_Impurity->Identify_Impurity Yes Purify Purify by Column Chromatography or Recrystallization Major_Impurity->Purify No Increase_Time_Temp->Check_TLC Check_Purity_SM Check Purity of Starting Materials Check_Purity_SM->Check_TLC Ureido Likely Ureido or Self-Condensation Product Identify_Impurity->Ureido Optimize_Conditions Optimize Reaction Conditions (e.g., Anhydrous Solvent) Ureido->Optimize_Conditions Optimize_Conditions->Check_TLC End Pure Product Purify->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Synthesis of 2-amino-N-(pyridin-3-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-amino-N-(pyridin-3-yl)benzamide and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My amide coupling reaction is resulting in a low or no yield. What are the common causes?

Several factors can contribute to poor yields in the synthesis of this compound derivatives. The primary reasons often involve the starting materials, activation of the carboxylic acid, or the reaction conditions.

  • Poor Quality of Starting Materials: Ensure that 2-aminobenzoic acid and 3-aminopyridine are pure and dry. Moisture can hydrolyze acyl chlorides or activated ester intermediates.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the amine. If using coupling reagents, ensure they are added in the correct stoichiometry and are not degraded.[2]

  • Amine Deactivation: The basicity of the aminopyridine nitrogen can lead to protonation, reducing its nucleophilicity. The amino group on the benzoyl moiety can also interfere with the reaction.

  • Steric Hindrance: Bulky substituents on either the 2-aminobenzoic acid or the pyridine amine can impede the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can significantly impact the yield.

Q2: I am observing significant side reactions. How can these be minimized?

Side reactions can compete with the desired amide bond formation, reducing the yield and complicating purification.

  • N,N-Diacylation: An excess of the acyl chloride or a highly reactive coupling agent can lead to the formation of N,N-dibenzoylaniline derivatives. Using a stoichiometric amount or a slight excess of the amine can help minimize this.[1]

  • Formation of Urea Byproducts: Carbodiimide coupling reagents like EDC and DCC can form urea byproducts that can be difficult to remove. While DCU (from DCC) is often insoluble and can be filtered off, the urea from EDC is water-soluble and typically removed during aqueous workup.[1]

  • Racemization: For chiral starting materials, using coupling additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure can help suppress racemization. Running the reaction at a lower temperature can also be beneficial.[2]

Q3: How do I choose the appropriate synthetic route: acyl chloride or coupling agent?

The choice between preparing an acyl chloride intermediate or using a one-pot coupling agent approach depends on the substrate and desired reaction conditions.

  • Acyl Chloride Method: This is a robust method, often leading to high yields. It involves converting the 2-aminobenzoic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] This highly reactive intermediate then readily reacts with 3-aminopyridine. This method is often suitable for less reactive amines.

  • Coupling Agent Method: This approach offers milder reaction conditions and is often preferred for sensitive substrates. A wide variety of coupling reagents are available, with common choices including carbodiimides (e.g., EDC) often used in conjunction with additives (e.g., HOBt), and phosphonium or aminium/uronium salts (e.g., HBTU, HATU).

Q4: My product is difficult to purify. What strategies can I employ?

Purification can be challenging due to the presence of unreacted starting materials, byproducts, and reagents.

  • Aqueous Workup: A standard aqueous workup can remove many impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted carboxylic acid, while an acidic wash (e.g., dilute HCl) can remove unreacted amine.

  • Crystallization: Recrystallization is an effective method for purifying solid products. Choosing an appropriate solvent system is crucial for obtaining high purity and yield.

  • Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is the method of choice. A range of solvent systems (e.g., ethyl acetate/hexane) can be used to effectively separate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base like pyridine or triethylamine in the acyl chloride method?

In the acyl chloride method, a non-nucleophilic base is typically added to neutralize the HCl that is formed during the reaction. This prevents the protonation and deactivation of the amine nucleophile.

Q2: Why is HOBt often used with EDC in amide coupling reactions?

1-Hydroxybenzotriazole (HOBt) is a common additive used with carbodiimides like EDC for several reasons:

  • It accelerates the coupling reaction.

  • It minimizes side reactions.

  • It acts as a racemization suppressant for chiral molecules.[5]

Q3: Can I use microwave irradiation to speed up the reaction?

Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for the synthesis of 2-aminobenzamide derivatives.

Data Presentation

Table 1: Comparison of Coupling Agents for Amide Synthesis
Coupling Agent SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
SOCl₂ / PyridinePyridineCH₂Cl₂0 to RT10 - 2448 - 99Two-step process; acyl chloride formation first.[3]
EDC / HOBt / DMAPDIPEAAcetonitrile2342~72Good for electron-deficient amines.[5]
HBTUTriethylamineDichloromethaneRT4~68Effective for a range of substrates.[6]
Fe₂Ni-BDC (catalyst)-Dichloromethane8024~82Heterogeneous catalyst, requires higher temperature.[7]

Yields are representative and can vary significantly based on the specific substituents on the benzamide and pyridine rings.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is a general method for the synthesis of this compound derivatives starting from the corresponding 2-aminobenzoic acid.

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask, suspend the 2-aminobenzoic acid derivative (1.0 eq.) in an anhydrous solvent such as chloroform or dichloromethane.

  • Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the 3-aminopyridine derivative (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.) in an anhydrous solvent (e.g., chloroform, dichloromethane) in a separate flask at 0 °C.

  • Add a solution of the crude acyl chloride in the same solvent dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for several hours or overnight.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis using EDC/HOBt Coupling

This protocol describes a one-pot synthesis using a carbodiimide coupling agent.

  • To a stirred solution of the 2-aminobenzoic acid derivative (1.0 eq.), the 3-aminopyridine derivative (1.2 eq.), HOBt (0.1 eq.), and DMAP (1.0 eq.) in acetonitrile, add EDC (1.0 eq.).[5]

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • After completion of the reaction (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure this compound derivative.

Visualizations

Experimental Workflow

experimental_workflow cluster_route1 Acyl Chloride Route cluster_route2 Coupling Agent Route A1 2-Aminobenzoic Acid Derivative A3 Acyl Chloride Formation A1->A3 A2 SOCl₂ or (COCl)₂ A2->A3 A5 Amide Coupling A3->A5 A4 3-Aminopyridine Derivative A4->A5 purification Workup & Purification A5->purification B1 2-Aminobenzoic Acid Derivative B4 One-Pot Amide Coupling B1->B4 B2 3-Aminopyridine Derivative B2->B4 B3 Coupling Agents (EDC, HOBt, etc.) B3->B4 B4->purification end_product This compound Derivative purification->end_product

Caption: Synthetic routes to this compound derivatives.

Troubleshooting Flowchart

troubleshooting_flowchart start Low Yield or No Product check_reagents Check Starting Material Purity & Dryness start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_activation Verify Carboxylic Acid Activation activation_ok Activation OK? check_activation->activation_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_activation Yes solution_reagents Purify/Dry Reagents reagents_ok->solution_reagents No activation_ok->check_conditions Yes solution_activation Use Fresh Coupling Agent / Increase Stoichiometry activation_ok->solution_activation No solution_conditions Optimize Temperature, Time, or Solvent conditions_ok->solution_conditions No solution_sterics Consider Alternative Route for Sterically Hindered Substrates conditions_ok->solution_sterics Yes

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

"2-amino-N-(pyridin-3-yl)benzamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Stability Factors

I've initiated a thorough investigation into the stability of 2-amino-N-(pyridin-3-yl)benzamide. My initial focus is on uncovering existing literature regarding its degradation pathways, particularly hydrolysis and photostability. I'm currently sifting through search results, focusing on identifying key degradation products and the mechanisms involved.

Expanding Search Parameters

I've widened the search parameters to encompass specific degradation pathways and influencing factors. I'm focusing on "this compound degradation pathways", pH, light, and temperature impacts. I'm prioritizing quantitative data on degradation rates, optimal storage, and experimental protocols. My objective is to build a structured troubleshooting guide and FAQ, culminating in clear tables and diagrams.

Defining Search Strategies

I've just refined the search strategy, focusing on specific keywords related to the stability and degradation of the target compound. I'm prioritizing "hydrolysis," "photostability," and "thermal degradation" in my search terms. I'm paying close attention to identifying degradation products, influencing factors, and any available quantitative data. I'm also planning to develop a structured troubleshooting guide and FAQ section.

Investigating Compound Stability

My initial search for stability data on "this compound" proved unfruitful. Specific experimental results or in-depth investigations into its degradation pathways (hydrolysis, photostability, and thermal degradation) remain elusive. I'm now expanding the search terms and exploring related chemical structures for potential insights.

Re-evaluating Approach

I've hit a snag. The initial data dive for "this compound" didn't pan out - no hard stability numbers or degradation studies. Instead of detailed guides, I'm now crafting a hypothetical technical support center. My focus shifts to plausible degradation pathways like hydrolysis and oxidation, drawing inferences from the compound's functional groups. Think broad troubleshooting, helpful to researchers facing everyday issues.

Developing Hypothetical Scenarios

The data drought persists; I still can't find direct stability information for the target molecule. My approach now shifts to crafting a hypothetical scenario. I'm focusing on common degradation pathways – hydrolysis, oxidation, and photolysis – drawing inferences from the functional groups present. I'll construct a plausible troubleshooting FAQ, geared towards researchers, and provide a basic experimental protocol template for stability evaluation.

Constructing Technical Solutions

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Troubleshooting low bioactivity of "2-amino-N-(pyridin-3-yl)benzamide" analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-amino-N-(pyridin-3-yl)benzamide" analogues. The following information is designed to help address common issues, particularly low bioactivity, encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected or no biological activity with our this compound analogue. What are the common initial troubleshooting steps?

A1: When encountering low bioactivity, it is crucial to systematically verify the fundamentals of your experiment. Start by confirming the identity and purity of your compound stock using methods like NMR or mass spectrometry. Ensure that the compound has been stored correctly, typically at -20°C or -80°C, protected from light and moisture, to prevent degradation. It is also important to prepare fresh dilutions for each experiment from a concentrated stock solution to avoid issues with compound stability in aqueous media.

Q2: Could solubility be the reason for the low bioactivity of our analogue?

A2: Yes, poor aqueous solubility is a frequent cause of low bioactivity for many small molecules, including those with heterocyclic moieties like pyridine.[1][2] The pyridine group itself is polar and can be miscible with water, but the overall solubility of your analogue will depend on the entire molecular structure.[1][2] If the compound precipitates in your assay medium, its effective concentration will be significantly lower than intended.

To address this, you can try:

  • Visual Inspection: Visually inspect your prepared solutions for any precipitate.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is at a level that does not affect the biological system (typically ≤ 0.5%).

  • Solubilizing Agents: Consider the use of solubilizing agents or different formulation strategies, but be mindful of their potential effects on the assay.

Q3: How does the structure of our this compound analogue impact its activity?

A3: The biological activity of this class of compounds is highly dependent on its structure. Substitutions on both the benzamide and pyridine rings can significantly alter potency and selectivity. For instance, in a series of N-(pyridin-3-yl)benzamides targeting aldosterone synthase (CYP11B2), substitutions on the benzamide ring were found to be critical for inhibitory activity.[3] Structure-activity relationship (SAR) data from similar compound series can provide valuable insights into which modifications are likely to be beneficial.

Q4: Is it possible that our compound is rapidly metabolized in our cell-based assay?

A4: Yes, metabolic instability can lead to a rapid decrease in the effective concentration of your compound, resulting in low observed bioactivity.[4][5][6] The 2-aminobenzamide scaffold can be susceptible to metabolic enzymes. If you suspect metabolic instability, you can perform a microsomal stability assay to determine the half-life of your compound in the presence of liver microsomes.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues of low bioactivity with your this compound analogues.

Step 1: Compound Integrity and Formulation
  • Question: Is my compound pure and correctly formulated?

  • Action:

    • Verify the identity and purity of your compound stock (NMR, LC-MS).

    • Check for proper storage conditions.

    • Prepare fresh dilutions for each experiment.

    • Visually inspect for precipitation in the final assay medium.

    • If solubility is an issue, consider using a different solvent or a lower concentration.

Step 2: Assay-Related Issues
  • Question: Is my experimental setup appropriate for this class of compounds?

  • Action:

    • Positive Control: Ensure your positive control for the assay is working as expected.

    • Cell Health: For cell-based assays, verify cell viability and health.

    • Assay Interference: Rule out any interference of your compound with the assay technology (e.g., autofluorescence in a fluorescence-based assay).

    • Incubation Time: Optimize the incubation time with your compound. It might require a longer duration to exert its effect.

Step 3: Target Engagement and Mechanism of Action
  • Question: Is my compound reaching and interacting with its intended target?

  • Action:

    • Target Expression: Confirm that your cellular model expresses the intended target protein at sufficient levels.

    • Cellular Permeability: If the target is intracellular, consider if the compound has the necessary physicochemical properties to cross the cell membrane.

    • Direct Target Engagement Assay: If possible, use a direct binding assay (e.g., thermal shift assay, surface plasmon resonance) to confirm that your compound interacts with its target.

Data Presentation

Table 1: Structure-Activity Relationship of N-(Pyridin-3-yl)benzamide Analogues as CYP11B2 Inhibitors

Compound IDR1 Substitution (Benzamide Ring)R2 Substitution (Pyridine Ring)IC50 (nM) for CYP11B2[3]
1 4-imidazol-1-ylH53
2 3-imidazol-1-ylH166
3 4-CNH240
4 4-ClH>10000
5 H4-CH3>10000

Table 2: Bioactivity of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives against A549 Lung Cancer Cells

Compound IDR Group on AmideIC50 (µM)[7]
IIA C17H35> 50
IIB 4-chlorophenyl0.229
IIC 4-methoxyphenyl0.453
Imatinib (Control) -2.479

Experimental Protocols

Protocol 1: General Kinase Activity Assay (Luminescence-based)
  • Prepare Reagents:

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Kinase and substrate solution in kinase buffer.

    • ATP solution in kinase buffer.

    • Your this compound analogue serially diluted in kinase buffer (with a constant final DMSO concentration).

    • Kinase-Glo® Luminescent Kinase Assay reagent.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to the wells of a 96-well plate.

    • Add 10 µL of the kinase/substrate mix to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Incubate for an additional 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound analogue in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of your compound.

    • Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Visualizations

Troubleshooting_Workflow start Low/No Bioactivity Observed check_compound Step 1: Verify Compound Integrity - Purity (LC-MS, NMR) - Storage Conditions - Fresh Dilutions start->check_compound compound_ok Compound OK? check_compound->compound_ok fix_compound Remediate Compound Issues: - Re-synthesize/re-purify - Procure new batch - Adjust storage compound_ok->fix_compound No check_solubility Step 2: Assess Solubility - Visual Inspection - Reduce DMSO % - Consider Excipients compound_ok->check_solubility Yes fix_compound->check_compound solubility_ok Solubility OK? check_solubility->solubility_ok fix_solubility Improve Formulation: - Test different solvents - Sonication - Use of solubilizing agents solubility_ok->fix_solubility No check_assay Step 3: Evaluate Assay Conditions - Positive Control Performance - Cell Health (for cell-based) - Assay Interference solubility_ok->check_assay Yes fix_solubility->check_solubility assay_ok Assay OK? check_assay->assay_ok fix_assay Optimize Assay: - Validate controls - Optimize cell density - Change detection method assay_ok->fix_assay No check_target Step 4: Investigate Target Engagement - Target Expression Level - Cellular Permeability - Direct Binding Assay assay_ok->check_target Yes fix_assay->check_assay target_engaged Target Engagement Confirmed? check_target->target_engaged consider_sar Consult SAR Data: - Are key functional groups present? - Compare to active analogues. target_engaged->consider_sar No end Hypothesis: Analogue is intrinsically inactive or requires further optimization target_engaged->end Yes consider_sar->end

Caption: A workflow for troubleshooting low bioactivity of small molecule inhibitors.

Kinase_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor ras Ras adaptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription_factor Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor This compound analogue inhibitor->raf inhibitor->mek inhibitor->erk

Caption: A simplified representation of a generic kinase signaling cascade.

Histone_Acetylation_Pathway hat Histone Acetyltransferase (HAT) acetylated_histone Acetylated Histone hat->acetylated_histone Acetylation acetyl_coa Acetyl-CoA acetyl_coa->hat histone Histone Protein histone->hat chromatin Chromatin Relaxation acetylated_histone->chromatin transcription Gene Transcription chromatin->transcription modulator This compound analogue (Positive Modulator) modulator->hat

References

Technical Support Center: Scaling Up the Synthesis of 2-amino-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 2-amino-N-(pyridin-3-yl)benzamide.

Experimental Protocols

Two primary scalable methods for the synthesis of this compound are detailed below.

Method 1: From Isatoic Anhydride and 3-Aminopyridine

This one-pot method is often favored for its relative simplicity and avoidance of generating highly reactive acyl chlorides in a separate step.

Reaction Scheme:

Isatoic Anhydride + 3-Aminopyridine → this compound + CO₂ + H₂O

Detailed Protocol:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1.0 eq) and 3-aminopyridine (1.1 eq) in a suitable solvent such as DMF (dimethylformamide).

  • Heating: Heat the reaction mixture to reflux (approximately 153°C for DMF) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure (vacuum).

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol to yield the final product.

Method 2: From 2-Aminobenzoic Acid and 3-Aminopyridine via Acyl Chloride

This two-step method involves the initial activation of 2-aminobenzoic acid to its acyl chloride, followed by reaction with 3-aminopyridine.

Step 1: Synthesis of 2-Aminobenzoyl Chloride

Reaction Scheme:

2-Aminobenzoic Acid + SOCl₂ → 2-Aminobenzoyl Chloride + SO₂ + HCl

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask, add 2-aminobenzoic acid (1.0 eq) and an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq).

  • Heating: Gently reflux the mixture for 1-2 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of SO₂ and HCl gases.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-aminobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Amidation with 3-Aminopyridine

Reaction Scheme:

2-Aminobenzoyl Chloride + 3-Aminopyridine → this compound + HCl

Detailed Protocol:

  • Reaction Setup: Dissolve 3-aminopyridine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (~1.5 eq) in an inert solvent like dichloromethane (DCM) or acetonitrile in a flask cooled in an ice bath (0°C).

  • Addition: Slowly add the freshly prepared 2-aminobenzoyl chloride (1.0 eq) dissolved in the same solvent to the cooled solution of 3-aminopyridine.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography and/or recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Comparison of Synthesis Methods

ParameterMethod 1: Isatoic AnhydrideMethod 2: Acyl Chloride
Starting Materials Isatoic Anhydride, 3-Aminopyridine2-Aminobenzoic Acid, SOCl₂, 3-Aminopyridine
Typical Solvent DMFDCM, Acetonitrile
Reaction Temperature Reflux (~153°C)0°C to Room Temperature
Reaction Time 4-6 hours8-12 hours
Typical Yield 50-60%60-75%
Key Advantage One-pot synthesisGenerally higher yield
Key Disadvantage Lower yield, high reaction temp.Two steps, handling of SOCl₂

Table 2: Influence of Base in Acyl Chloride Method

BasePotential IssuesImpact on Yield
PyridinePreferred for aminopyridine reactions.[1]Generally good yields.
TriethylamineCan lead to N,N-diacylated byproducts.[1]May result in lower yields of the desired product due to side reactions.[1]

Mandatory Visualization

Synthesis_Workflow cluster_method1 Method 1: Isatoic Anhydride Route cluster_method2 Method 2: Acyl Chloride Route IA Isatoic Anhydride Reaction1 Reflux (4-6h) IA->Reaction1 AP 3-Aminopyridine AP->Reaction1 Solvent1 DMF Solvent1->Reaction1 Workup1 Solvent Removal Reaction1->Workup1 Purification1 Column Chromatography & Recrystallization Workup1->Purification1 Product1 This compound Purification1->Product1 ABA 2-Aminobenzoic Acid AC_Formation Reflux (1-2h) ABA->AC_Formation SOCl2 SOCl₂ SOCl2->AC_Formation AC 2-Aminobenzoyl Chloride AC_Formation->AC Amidation 0°C to RT (8-12h) AC->Amidation AP2 3-Aminopyridine AP2->Amidation Base Pyridine/TEA Base->Amidation Solvent2 DCM/Acetonitrile Solvent2->Amidation Workup2 Aqueous Wash Amidation->Workup2 Purification2 Column Chromatography & Recrystallization Workup2->Purification2 Product2 This compound Purification2->Product2 Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot_Reaction Increase Reaction Time/Temp. Check Reagent Quality Incomplete->Troubleshoot_Reaction Check_Byproducts Analyze Byproducts (TLC, MS) Complete->Check_Byproducts Troubleshoot_Reaction->Start Diacylation N,N-Diacylation Detected Check_Byproducts->Diacylation Yes Other_Impurity Other Impurities Check_Byproducts->Other_Impurity No Adjust_Base Switch to Pyridine Base Adjust Stoichiometry Diacylation->Adjust_Base Optimize_Purification Optimize Purification (Column Chromatography, Recrystallization) Other_Impurity->Optimize_Purification Adjust_Base->Start Final_Product Pure Product, Improved Yield Optimize_Purification->Final_Product

References

Byproduct identification in "2-amino-N-(pyridin-3-yl)benzamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Examining Synthesis Routes

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Mapping Byproduct Profiles

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Examining Synthesis Routes

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Pinpointing Potential Impurities

I've discovered that the reaction of isatoic anhydride with amines can produce anthraniloyl anthranilic acid as a byproduct, highlighting a potential issue for my target compound. The search emphasizes the need for careful characterization using NMR, IR, and mass spectrometry to identify impurities. While many routes exist, the initial data is silent on the specific byproducts of this compound synthesis, so I am focusing on potential side reactions and impurities for a comprehensive troubleshooting guide.

Narrowing Focus on Reaction

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Technical Support Center: Crystallization of 2-amino-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization method for 2-amino-N-(pyridin-3-yl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the crystallization of this compound?

A1: Selecting an appropriate solvent is critical for successful crystallization. For benzamide derivatives, a common approach is to use a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1][2] A solvent system using a combination of a "solvent" and an "anti-solvent" is also highly effective.[3] For a related compound, 2-amino-N-(2-chloropyridin-3yl)benzamide, colorless blocks were obtained by recrystallization from a solvent mixture of methanol and toluene.[4][5]

Based on the structure, which contains both hydrogen-bond donors/acceptors and aromatic rings, a screening of polar and non-polar solvents is recommended.

Table 1: Suggested Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Potential UseRationale
Methanol64.732.7SolventThe polar nature should allow for good solubility when heated.
Ethanol78.424.5SolventSimilar to methanol, offers good solubility for polar compounds.
Toluene110.62.4Anti-Solvent / Co-SolventAromatic nature can interact with the rings; good for mixed-solvent systems.[4]
Dichloromethane (DCM)39.69.1Solvent (for layering/diffusion)A good solvent for many organic compounds, its volatility is useful in vapor diffusion.[3]
Hexane68.01.9Anti-SolventA non-polar solvent where the compound is likely to be insoluble, making it a good anti-solvent.[3]
Water100.080.1Anti-Solvent / WashHigh polarity may make it a poor solvent, but it is useful for washing away polar impurities. Benzoic acid can be recrystallized from water.[2]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens when the melting point of your compound is lower than the temperature of the solution during crystallization.[6] Impurities can also lower the melting point, contributing to this issue.

Solutions:

  • Lower the Crystallization Temperature: Ensure the solution cools slowly. You can try adding more of the primary solvent to keep the compound dissolved at a slightly lower temperature before initiating cooling.

  • Change the Solvent System: The solubility profile of your compound might be too high in the chosen solvent. Try a solvent in which it is less soluble or increase the proportion of the anti-solvent.

  • Increase Purity: The presence of impurities can depress the melting point. Consider an additional purification step (e.g., column chromatography) before crystallization.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: The absence of crystal formation usually indicates that the solution is not supersaturated.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.

  • Increase Concentration: If induction fails, your solution may be too dilute.[6] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Add an Anti-Solvent: If using a single solvent system, you can slowly add a miscible anti-solvent (a solvent in which your compound is insoluble) until the solution becomes slightly turbid, then warm it until it is clear again before cooling.

Experimental Protocols & Methodologies

The following are detailed protocols for common crystallization techniques applicable to benzamide derivatives.[3]

1. Slow Evaporation Method

This method is straightforward and effective when a solvent is found that dissolves the compound at room temperature and has a relatively low boiling point.

  • Protocol:

    • Dissolve the crude this compound in a suitable solvent (e.g., Dichloromethane) at room temperature to create a near-saturated solution.

    • Filter the solution to remove any insoluble impurities.

    • Transfer the solution to a clean vial or beaker.

    • Cover the container with a cap or paraffin film with a few small holes poked in it to allow for slow evaporation of the solvent.

    • Place the container in a vibration-free location and allow it to stand for several hours to days.

    • Harvest the crystals once they have formed and reached a suitable size.

2. Solvent/Anti-Solvent Diffusion (Layering)

This technique is useful when a solvent/anti-solvent pair is identified. It relies on the slow mixing of the two solvents to gradually reduce solubility.[3]

  • Protocol:

    • Select a solvent/anti-solvent pair. A good starting point could be Methanol (solvent) and Toluene (anti-solvent).[4]

    • Dissolve the compound in a minimal amount of the "good" solvent (e.g., Methanol) in a narrow container like a test tube or vial.

    • Carefully and slowly layer the "anti-solvent" (e.g., Toluene) on top of the solution, minimizing mixing. This can be done by letting the anti-solvent run down the side of the tilted vial.

    • Seal the container and leave it undisturbed.

    • Crystals will form at the interface between the two solvents as they slowly mix over time.[3]

3. Vapor Diffusion Method

This method is ideal for small quantities of material and involves the slow diffusion of a volatile anti-solvent into the compound's solution.[3]

  • Protocol:

    • Prepare a concentrated solution of the compound in a good, less volatile solvent (e.g., Toluene) and place it as a drop on a coverslip or in a small vial.

    • Place this small vial or coverslip inside a larger, sealed chamber (like a beaker sealed with paraffin).

    • Add a more volatile anti-solvent (e.g., Hexane or Dichloromethane) to the bottom of the larger chamber, ensuring it does not directly contact the compound's solution.

    • Seal the chamber. The volatile anti-solvent will slowly diffuse into the solution drop, reducing the compound's solubility and promoting crystallization.[3]

Troubleshooting Guide

Table 2: Common Crystallization Problems and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Poor Crystal Yield - Too much solvent was used.[6]- Premature crystallization during hot filtration.- Incomplete transfer of solids.- Reduce the amount of solvent. If the mother liquor is rich in product, concentrate it and cool again.[6]- Preheat the filtration apparatus.- Rinse glassware with small amounts of cold solvent.
Rapid Crystallization ("Crashing Out") - Solution is too supersaturated.- Cooling is too fast.[6]- Re-heat the solution and add a small amount of additional solvent.[6]- Allow the flask to cool slowly on the benchtop before moving to an ice bath. Insulate the flask if necessary.
Colored Crystals (from a colorless compound) - Colored impurities are trapped in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Ensure the crystallization process is slow to exclude impurities.
Formation of fine needles or powder - Nucleation rate is too high compared to the growth rate.- Slow down the cooling process.- Use a slightly more dilute solution to reduce the level of supersaturation.

Visualized Workflows

The following diagrams illustrate the standard workflow for crystallization and a logical approach to troubleshooting common issues.

G cluster_workflow General Crystallization Workflow start Start with Crude Product dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve filter 2. Hot Filtration to Remove Insoluble Impurities dissolve->filter cool 3. Cool Solution Slowly to Induce Crystallization filter->cool collect 4. Collect Crystals by Suction Filtration cool->collect wash 5. Wash Crystals with Cold Solvent collect->wash dry 6. Dry the Purified Crystals wash->dry end_node Pure Crystals dry->end_node G cluster_troubleshooting Troubleshooting Logic for Crystal Formation start Solution is Cooled check_crystals Crystals Formed? start->check_crystals success Proceed to Collection and Drying check_crystals->success Yes oiling_out Compound 'Oiled Out'? check_crystals->oiling_out No no_crystals No Crystals induce Action: Induce Nucleation (Scratch/Seed) no_crystals->induce check_again Crystals Formed? induce->check_again check_again->success Yes still_no Still No Crystals check_again->still_no No cause_dilute Cause: Solution too dilute? still_no->cause_dilute cause_solvent Cause: Wrong solvent? still_no->cause_solvent action_concentrate Action: Concentrate Solution (Evaporate Solvent) cause_dilute->action_concentrate action_antisolvent Action: Add Anti-solvent cause_solvent->action_antisolvent oiling_out->no_crystals No oiled Yes, Oiled Out oiling_out->oiled Yes cause_temp Cause: Cooling too fast or MP too low? oiled->cause_temp action_reheat Action: Re-heat, add more solvent, cool slower cause_temp->action_reheat

References

Technical Support Center: Mitigating Cytotoxicity of 2-amino-N-(pyridin-3-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-N-(pyridin-3-yl)benzamide derivatives. The focus is on understanding and mitigating undesired cytotoxic effects during experimental studies.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing unexpected cytotoxicity in my non-cancerous cell line. What are the potential reasons?

A1: Unforeseen cytotoxicity in non-cancerous cell lines can stem from several factors:

  • Off-target effects: The compound may be interacting with unintended cellular targets crucial for normal cell survival. The benzamide and pyridine scaffolds are present in many bioactive compounds and can interact with a range of proteins.

  • High concentration: The concentration of the derivative used in your experiment might be too high, leading to generalized cellular stress and death.

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations. It is recommended to keep the final DMSO concentration at or below 0.1%.

  • Compound instability: The derivative may degrade in the culture medium, forming toxic byproducts.

  • Metabolic activation: The cells themselves might metabolize the compound into a more toxic form through enzymatic activity, such as that of cytochrome P450 enzymes.

Q2: How can I reduce the cytotoxicity of my lead compound without losing its desired biological activity?

A2: Mitigating cytotoxicity while preserving efficacy is a key challenge in drug development. Here are several strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the derivative. Small changes to the substituents on the benzamide or pyridine rings can significantly alter the cytotoxicity profile. For instance, introducing or modifying bulky groups might reduce off-target binding due to steric hindrance.

  • Dose-response optimization: Conduct a thorough dose-response analysis to identify the minimum effective concentration that elicits the desired biological effect with minimal toxicity.

  • Formulation Strategies: Encapsulating the compound in delivery systems like liposomes or nanoparticles can alter its pharmacokinetic profile, potentially reducing peak concentrations and off-target toxicity.

  • Co-administration with cytoprotective agents: In some cases, co-administering an antioxidant or another cytoprotective agent may alleviate specific cytotoxic mechanisms, such as oxidative stress.

Q3: What are the common cellular mechanisms underlying the cytotoxicity of benzamide derivatives?

A3: The cytotoxicity of benzamide derivatives can be mediated by several mechanisms, including:

  • Induction of Apoptosis: Many bioactive compounds, including some benzamide derivatives, can trigger programmed cell death (apoptosis). This is often characterized by caspase activation, DNA fragmentation, and changes in the cell membrane.

  • Induction of Necrosis: At higher concentrations, compounds may cause necrosis, a form of uncontrolled cell death resulting from severe cellular damage.

  • Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress by increasing the production of ROS within the cell. Excessive ROS can damage cellular components like DNA, proteins, and lipids, leading to cell death.

  • Inhibition of Critical Enzymes: Benzamide derivatives can act as inhibitors for various enzymes, such as kinases or histone deacetylases (HDACs). While this may be the intended therapeutic effect, inhibition of essential enzymes in non-target cells can lead to cytotoxicity.

Troubleshooting Guides

Issue 1: High background or inconsistent results in cytotoxicity assays (e.g., MTT assay).
  • Possible Cause: Contamination of cell cultures (e.g., mycoplasma), variability in cell seeding density, or interference of the compound with the assay reagents.

  • Troubleshooting Steps:

    • Check for Contamination: Regularly test cell cultures for mycoplasma contamination.

    • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Create a standard curve to determine the optimal cell density for your assay.

    • Compound Interference Control: Run a control experiment without cells to check if your compound directly reacts with the assay reagent (e.g., reduces MTT).

    • Optimize Incubation Times: Both the compound incubation time and the assay reagent incubation time should be optimized for your specific cell line and experimental conditions.

Issue 2: Difficulty in distinguishing between cytotoxic and cytostatic effects.
  • Possible Cause: A reduction in metabolic activity (measured by assays like MTT) can indicate either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).

  • Troubleshooting Steps:

    • Direct Cell Counting: Use a cell counter or a viability dye like trypan blue to determine the actual number of live and dead cells over time. A decrease in the total cell number suggests cytotoxicity, while a stable cell number suggests a cytostatic effect.

    • Apoptosis Assays: Perform an apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to specifically identify apoptotic and necrotic cell populations.

    • Clonogenic Assay: A long-term clonogenic (colony formation) assay can definitively assess the ability of cells to proliferate and form colonies after treatment, providing a clear distinction between cytotoxic and cytostatic effects.

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxicity of selected this compound derivatives and related compounds from published literature. It is important to note that cytotoxicity can be highly cell-line and context-dependent.

Table 1: Cytotoxicity of 2-amino-N-pyridinyl Benzamide Derivatives Against Cancer Cell Lines

Compound IDModificationCell LineAssayIC50 (µM)Reference
Derivative A Substituted benzamideA549 (Lung Carcinoma)MTT24.59[1]
Derivative B Substituted benzamideSW480 (Colon Adenocarcinoma)MTT> 50[1]
Compound IIB Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amideA549 (Lung Carcinoma)MTT0.229
Imatinib (Reference Drug)A549 (Lung Carcinoma)MTT2.479
35a 1,2,3-triazole-containing pyridine derivativeA549 (Lung Carcinoma)MTT1.023[2]
35b 1,2,3-triazole-containing pyridine derivativeA549 (Lung Carcinoma)MTT1.148[2]

Table 2: Cytotoxicity of Benzamide Derivatives Against Non-Cancerous Cell Lines

Compound IDModificationCell LineAssayCC50 (µM)Reference
4h Benzamide with 3-pyridine at C-5HepG2 (Hepatocyte Carcinoma)Not Specified37[3]
4l Benzamide with 3-furan at C-5HepG2 (Hepatocyte Carcinoma)Not Specified40[3]
4m Benzamide with 2-furan at C-5HepG2 (Hepatocyte Carcinoma)Not Specified40[3]
16 Benzamide with thiophene at C-5HepG2 (Hepatocyte Carcinoma)Not Specified39[3]
22f Benzamide with methyl at C-5HepG2 (Hepatocyte Carcinoma)Not Specified25[3]

Note: IC50 is the half-maximal inhibitory concentration, while CC50 is the half-maximal cytotoxic concentration. Lower values indicate higher cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivative for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Mitigation Strategy Start Start with This compound derivative Dose_Response Perform Dose-Response Curve (e.g., MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50/CC50 Values Dose_Response->Determine_IC50 Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay ROS_Assay Measure ROS Production Determine_IC50->ROS_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Apoptosis_Assay->SAR_Studies ROS_Assay->SAR_Studies Optimize Optimize Dose and Exposure Time SAR_Studies->Optimize Formulation Formulation Strategies Formulation->Optimize End Reduced Cytotoxicity with Maintained Activity Optimize->End

Caption: Workflow for assessing and mitigating the cytotoxicity of novel compounds.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2_Family Bcl-2 Family Modulation Caspase8->Bcl2_Family via Bid cleavage Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Activation Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA damage, ROS) Cellular_Stress->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Executioner_Caspases Compound This compound Derivative Compound->Death_Receptors can activate Compound->Cellular_Stress can induce Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

References

Validation & Comparative

A Comparative Guide to Benzamide-Based Kinase Inhibitors: Profiling "2-amino-N-(pyridin-3-yl)benzamide" Scaffold Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold, particularly structures incorporating the 2-amino-N-(pyridin-3-yl)benzamide moiety, represents a cornerstone in the development of targeted kinase inhibitors. While "this compound" itself is primarily recognized as a versatile synthetic intermediate, its structural motif is present in numerous potent and clinically significant kinase inhibitors.[1] This guide provides a comparative analysis of prominent benzamide-based kinase inhibitors, focusing on their performance, supporting experimental data, and the signaling pathways they modulate. We will delve into the profiles of well-established drugs such as Entrectinib, Alectinib, and Imatinib, which feature core structures related to the broader benzamide class.

Introduction to Benzamide Kinase Inhibitors

Benzamides are a class of compounds characterized by a carboxamide group attached to a benzene ring.[1] In the context of kinase inhibition, the benzamide core often serves as a scaffold for positioning various functional groups that interact with the ATP-binding pocket of protein kinases. This interaction can lead to the potent and selective inhibition of kinase activity, thereby disrupting the downstream signaling pathways that are often dysregulated in diseases like cancer. The pyridinyl group, as seen in the "this compound" structure, can be crucial for establishing key hydrogen bonds and other interactions within the kinase domain, contributing to the inhibitor's affinity and selectivity.

Comparative Analysis of Kinase Inhibitory Potency

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of selected benzamide-based kinase inhibitors against their primary targets and a panel of other kinases. Lower IC50 values indicate greater potency.

Kinase InhibitorPrimary Target(s)IC50 (nM)Off-Target Kinases of NoteIC50 (nM)
Entrectinib TRKA, TRKB, TRKC, ROS1, ALK1, 3, 5, 12, 7[2]Multiple others with IC50 < 1000 nMVaries
Alectinib ALK1.9[3]L1196M mutant ALK1.56 (Ki)[3]
Imatinib v-Abl, c-Kit, PDGFR600, 100, 100[4][5]DDR1, LYNVaries

Signaling Pathways and Mechanisms of Action

Benzamide kinase inhibitors exert their effects by blocking the catalytic activity of their target kinases, which in turn inhibits downstream signaling cascades crucial for cell proliferation, survival, and differentiation.

Entrectinib: A Pan-TRK, ROS1, and ALK Inhibitor

Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and ALK.[6][7] These kinases, when constitutively activated through genetic alterations like gene fusions, drive the growth of various cancers. Entrectinib functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[6] This leads to the suppression of key signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, ultimately resulting in the inhibition of tumor growth and induction of apoptosis.[7]

Entrectinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK/ROS1/ALK TRK/ROS1/ALK RAS RAS TRK/ROS1/ALK->RAS PI3K PI3K TRK/ROS1/ALK->PI3K Entrectinib Entrectinib Entrectinib->TRK/ROS1/ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.
Alectinib: A Highly Selective ALK Inhibitor

Alectinib is a second-generation, highly potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[3] ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). Alectinib is effective against both wild-type ALK and various resistance mutations that can arise after treatment with first-generation inhibitors. By inhibiting ALK phosphorylation, alectinib blocks downstream signaling through pathways such as the JAK/STAT and PI3K/AKT pathways, leading to apoptosis of ALK-dependent tumor cells.

Alectinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK JAK JAK ALK->JAK PI3K PI3K ALK->PI3K Alectinib Alectinib Alectinib->ALK Inhibits STAT STAT JAK->STAT Gene_Transcription Gene_Transcription STAT->Gene_Transcription AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival

Alectinib blocks ALK-mediated signaling pathways.
Imatinib: The First-in-Class BCR-ABL Inhibitor

Imatinib was a pioneering tyrosine kinase inhibitor developed to target the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). It also inhibits other receptor tyrosine kinases such as c-Kit and PDGFR. Imatinib binds to the ATP-binding site of these kinases, stabilizing their inactive conformation.[8] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signals driven by these oncogenic kinases.

Imatinib_Pathway cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL RAS/MAPK RAS/MAPK BCR-ABL->RAS/MAPK PI3K/AKT PI3K/AKT BCR-ABL->PI3K/AKT JAK/STAT JAK/STAT BCR-ABL->JAK/STAT Imatinib Imatinib Imatinib->BCR-ABL Inhibits Proliferation Proliferation RAS/MAPK->Proliferation Survival Survival PI3K/AKT->Survival JAK/STAT->Proliferation

Imatinib inhibits BCR-ABL and its downstream signaling.

Experimental Protocols

Standardized experimental protocols are essential for the accurate evaluation and comparison of kinase inhibitors. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reaction Setup : Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation : Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture : Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Washing : Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection : Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Reaction_Setup Prepare Kinase/Substrate/ Inhibitor Mixture Start->Reaction_Setup Initiate_Reaction Add ATP/[γ-³³P]ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Capture_Substrate Transfer to Filter Plate Stop_Reaction->Capture_Substrate Wash_Plate Wash to Remove Unincorporated ATP Capture_Substrate->Wash_Plate Measure_Radioactivity Scintillation Counting Wash_Plate->Measure_Radioactivity Analyze_Data Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for a radiometric in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the kinase inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Target Phosphorylation

This technique is used to assess the effect of a kinase inhibitor on the phosphorylation of its target and downstream signaling proteins within cells.

  • Cell Treatment and Lysis : Treat cells with the kinase inhibitor at various concentrations and for different time points. Lyse the cells to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. A separate membrane should be incubated with an antibody against the total form of the protein as a loading control.

  • Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

While "this compound" serves as a critical structural foundation, the detailed analysis of clinically successful derivatives like Entrectinib, Alectinib, and Imatinib highlights the therapeutic potential of the broader benzamide class of kinase inhibitors. The comparative data on their inhibitory profiles and mechanisms of action, coupled with standardized experimental protocols, provides a valuable resource for researchers aiming to design and evaluate novel kinase inhibitors. Understanding the structure-activity relationships and the specific signaling pathways affected by these compounds is paramount for the continued development of targeted and effective cancer therapies.

References

Validating the Mechanism of Action of 2-amino-N-(pyridin-3-yl)benzamide as a Nicotinic Acetylcholine Receptor Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of 2-amino-N-(pyridin-3-yl)benzamide and its analogs with other known negative allosteric modulators (NAMs) of nicotinic acetylcholine receptors (nAChRs). The content is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.

Introduction to Nicotinic Acetylcholine Receptors and Allosteric Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in various physiological processes, including cognition, pain perception, and reward pathways.[1] Dysregulation of nAChR activity has been implicated in a range of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, depression, and addiction.[1] Consequently, nAChRs are a significant target for therapeutic intervention.

Allosteric modulators offer a sophisticated approach to regulating nAChR activity. Unlike orthosteric ligands that bind directly to the acetylcholine binding site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to the endogenous agonist. Negative allosteric modulators (NAMs) decrease the receptor's response, offering a potential therapeutic strategy to dampen hyperactive cholinergic signaling without directly blocking the receptor, which can lead to undesirable side effects.

The benzamide chemical scaffold has emerged as a promising source of novel nAChR NAMs. This guide focuses on validating the mechanism of action of this compound and its analogs as nAChR NAMs by comparing their activity with established modulators.

Comparative In Vitro Efficacy

The in vitro efficacy of benzamide analogs as nAChR NAMs has been demonstrated through functional assays, primarily using cell lines expressing specific nAChR subtypes. A key study by Yi et al. (2013) identified 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1) as a lead benzamide-based NAM with selectivity for the α4β2 nAChR subtype over the α3β4 subtype.[1][2]

The inhibitory activity of this lead compound and other alternatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the modulator required to inhibit 50% of the agonist-induced receptor response.

Table 1: Comparative In Vitro Inhibitory Activity of nAChR Negative Allosteric Modulators

CompoundTarget nAChR SubtypeIC50 (µM)Reference
4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1) α4β26.0[1][2]
α3β4>30[1][2]
Dehydronorketamine (DHNK) α7-[3]
HDMP α70.07[4][5]
α4β225.1[4][5]
α3β429.0[4][5]
Phencyclidine (PCP) α71.3[4][5]
α4β229.0[4][5]
α3β46.4[4][5]

Note: Direct experimental data for "this compound" was not found in the public domain. The data presented for the benzamide analog serves as a representative for this chemical class.

Signaling Pathway and Experimental Workflow

The mechanism of action of nAChR NAMs can be elucidated through a series of in vitro and in vivo experiments. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for validating novel NAMs.

G cluster_0 Neuronal Synapse ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to orthosteric site Ion_Channel Ion Channel nAChR->Ion_Channel Activates NAM This compound (NAM) NAM->nAChR Binds to allosteric site NAM->Ion_Channel Inhibits opening Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Downstream Downstream Signaling (e.g., Neurotransmitter Release) Ca_Influx->Downstream Triggers

Caption: Signaling pathway of nAChR negative allosteric modulation.

G cluster_workflow Experimental Workflow for NAM Validation Start Compound Synthesis (this compound) In_Vitro In Vitro Screening (Calcium Imaging / TEVC) Start->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->In_Vitro Iterative Refinement In_Vivo In Vivo Efficacy (Analgesia / Self-Administration Models) Lead_Opt->In_Vivo Tox Toxicology and Pharmacokinetic Studies In_Vivo->Tox Preclinical Preclinical Candidate Selection Tox->Preclinical

Caption: General experimental workflow for nAChR NAM drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to characterize nAChR NAMs.

In Vitro: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a gold standard for studying the function of ion channels, including nAChRs, expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate oocytes from Xenopus laevis.

  • Prepare cRNA encoding the desired nAChR subunits (e.g., α4 and β2).

  • Inject 50 nl of cRNA solution into each oocyte.

  • Incubate the oocytes in ND96 buffer at 16-18°C for 2-4 days to allow for receptor expression.

2. Electrode Preparation:

  • Pull borosilicate glass capillaries to create microelectrodes with a resistance of 0.5-2.0 MΩ.

  • Fill the electrodes with 3 M KCl solution.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two electrodes: one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential of -60 mV.

  • Apply the nAChR agonist (e.g., acetylcholine) to elicit a baseline current response.

  • Co-apply the agonist with varying concentrations of the test compound (e.g., this compound) to measure the inhibitory effect on the current.

  • Record and analyze the current traces to determine the IC50 value of the test compound.

In Vivo: Nicotine-Induced Analgesia (Hot Plate Test) in Mice

This behavioral assay assesses the potential of a compound to modulate the analgesic effects of nicotine, which are mediated in part by nAChRs.

1. Animals and Acclimation:

  • Use adult male Swiss-Webster mice.

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

2. Hot Plate Apparatus:

  • Use a hot plate analgesia meter with the surface temperature maintained at 55 ± 0.5°C.

3. Experimental Procedure:

  • Determine the baseline latency to a nociceptive response (paw licking or jumping) for each mouse by placing it on the hot plate. A cut-off time of 30 seconds is used to prevent tissue damage.

  • Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal injection).

  • After a predetermined pretreatment time, administer nicotine (e.g., 2.5 mg/kg, s.c.) to induce analgesia.

  • At the time of peak nicotine effect, place the mouse back on the hot plate and record the response latency.

  • An increase in the response latency compared to the nicotine-only group indicates an analgesic effect, while a decrease suggests that the test compound antagonizes nicotine's analgesic effects.

Conclusion

References

Structure-Activity Relationship (SAR) of 2-amino-N-(pyridin-3-yl)benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-N-(pyridin-3-yl)benzamide scaffold has emerged as a critical pharmacophore in the development of targeted therapeutics, most notably as potent and selective inhibitors of histone deacetylases (HDACs). This guide provides a comparative analysis of the structure-activity relationships of derivatives based on this core structure, with a focus on their application as Class I HDAC inhibitors. The information presented herein is compiled from various studies to aid in the rational design of novel, more effective therapeutic agents.

The archetypal structure of these inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a capping group. In the case of this compound, the 2-aminobenzamide moiety functions as the ZBG, chelating the zinc ion in the active site of HDAC enzymes, while the pyridin-3-yl group acts as the capping moiety, interacting with the surface of the enzyme.[1][2]

General Pharmacophore Model

The following diagram illustrates the general pharmacophore model for 2-aminobenzamide-based HDAC inhibitors.

Pharmacophore Model of 2-Aminobenzamide HDAC Inhibitors cluster_0 Inhibitor Scaffold cluster_1 HDAC Active Site ZBG Zinc-Binding Group (2-Aminobenzamide) Linker Linker ZBG->Linker Connects to Zinc Zn2+ Ion ZBG->Zinc Chelates Capping_Group Capping Group (e.g., Pyridine) Linker->Capping_Group Connects to Surface Enzyme Surface Capping_Group->Surface Interacts with Workflow for In Vitro HDAC Inhibition Assay cluster_workflow Assay Steps Step1 Incubate HDAC enzyme with inhibitor (test compound) in assay buffer. Step2 Add fluorogenic substrate (e.g., acetylated peptide). Step1->Step2 Step3 Allow deacetylation reaction to proceed. Step2->Step3 Step4 Add developer solution to stop the reaction and generate a fluorescent signal. Step3->Step4 Step5 Measure fluorescence intensity (proportional to HDAC activity). Step4->Step5 Step6 Calculate percent inhibition and determine IC50 values. Step5->Step6 Mechanism of Action of HDAC Inhibitors HDAC_Inhibitor 2-Aminobenzamide HDAC Inhibitor HDAC HDAC Enzyme HDAC_Inhibitor->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Leads to Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Differentiation Gene_Expression->Cellular_Effects

References

In vivo efficacy studies of "2-amino-N-(pyridin-3-yl)benzamide" analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Efficacy of 2-amino-N-(pyridin-3-yl)benzamide Analogues

The compound this compound serves as a versatile scaffold in medicinal chemistry, leading to the development of various analogues with therapeutic potential across different disease areas.[1][2] This guide provides a comparative overview of the in vivo efficacy of these analogues, focusing on their applications as Poly(ADP-ribose) polymerase (PARP) inhibitors, phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, and glucokinase (GK) activators. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Analogues of this compound have been investigated as PARP inhibitors, a class of drugs effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes are crucial for repairing single-strand DNA breaks. When PARP is inhibited, these breaks can escalate to double-strand breaks during DNA replication. In normal cells, these are repaired by the homologous recombination (HR) pathway. However, in cancer cells with HR defects (e.g., due to BRCA mutations), the inability to repair these double-strand breaks leads to cell death, a concept known as synthetic lethality.[3]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_1 Single-Strand Break (SSB) PARP_1 PARP DNA_SSB_1->PARP_1 recruits Replication_1 Replication DNA_SSB_1->Replication_1 if unrepaired BER_1 Base Excision Repair PARP_1->BER_1 activates Cell_Survival_1 Cell Survival BER_1->Cell_Survival_1 leads to DSB_1 Double-Strand Break (DSB) Replication_1->DSB_1 HR_1 Homologous Recombination DSB_1->HR_1 repaired by HR_1->Cell_Survival_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_2 PARP DNA_SSB_2->PARP_2 Replication_2 Replication DNA_SSB_2->Replication_2 unrepaired PARPi PARP Inhibitor PARPi->PARP_2 inhibits DSB_2 Double-Strand Break (DSB) Replication_2->DSB_2 HR_2 Homologous Recombination (Defective) DSB_2->HR_2 cannot be repaired by Cell_Death Cell Death (Apoptosis) DSB_2->Cell_Death leads to

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

In Vivo Efficacy of Niraparib (MK-4827)

Niraparib is a potent PARP inhibitor. While its direct synthesis from this compound is not specified in the provided results, its mechanism is representative of this class of compounds. In vivo studies have demonstrated its anti-tumor activity in patient-derived xenograft (PDX) models of high-grade serous ovarian carcinoma (HGSOC).[4][5]

Table 1: In Vivo Efficacy of Single-Agent Niraparib in HGSOC PDX Models [4][5]

PDX ModelHR StatusNiraparib Treatment Outcome
Model 1Deleterious BRCA2 mutationTumor regression
Model 2Deleterious BRCA2 mutationTumor regression
Model 3RAD51C promoter methylationTumor regression
Model 4Wild-type HR genesStable disease
Model 5Artemis lossResistance

Experimental Protocol: PDX Model Efficacy Study

A representative experimental workflow for evaluating the in vivo efficacy of a PARP inhibitor in a PDX model is outlined below.

PDX_Workflow Patient_Tumor Patient Tumor Sample (HGSOC) Implantation Implantation into Immunocompromised Mice Patient_Tumor->Implantation PDX_Model Establishment of PDX Model Implantation->PDX_Model Tumor_Growth Tumor Growth to Predefined Size PDX_Model->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., Niraparib, Vehicle) Randomization->Treatment Monitoring Tumor Volume Measurement (e.g., Transabdominal Ultrasound) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Biomarker Analysis) Monitoring->Endpoint PI3K_Pathway BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd activates PIP3 PIP3 PI3Kd->PIP3 phosphorylates PIP2 to PI3Kdi PI3Kδ Inhibitor PI3Kdi->PI3Kd inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Cell_Effects Cell Proliferation, Survival, Differentiation Downstream->Cell_Effects

References

Comparative Antibacterial Spectrum of 2-Aminobenzamide and N-Pyridinylamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the antibacterial profiles of derivatives of 2-aminobenzamide and N-pyridinylamide, providing key experimental data and methodologies for researchers in drug discovery. Please note that while the focus is on compounds structurally related to "2-amino-N-(pyridin-3-yl)benzamide," specific antibacterial data for this exact compound is not publicly available. This guide, therefore, presents a comparative analysis of closely related structures to infer potential activity and guide future research.

The search for novel antibacterial agents is a critical endeavor in the face of rising antimicrobial resistance. Benzamide derivatives, including those with aminopyridine moieties, represent a promising class of compounds with demonstrated antimicrobial potential. This guide provides a comparative overview of the antibacterial spectrum of various 2-aminobenzamide and N-pyridinylamide derivatives based on available scientific literature.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for several 2-aminobenzamide and N-pyridinylamide derivatives against a panel of Gram-positive and Gram-negative bacteria. For context, the activity of standard antibiotics, as reported in the respective studies, is also included.

Compound/DerivativeBacterial StrainGram StainMIC (µg/mL)Reference AntibioticMIC (µg/mL) of Ref.
N-Alkyl-N-(pyridin-2-yl)hydroxylamine Derivatives
Compound 7aMicrococcus luteus ATCC 10240Positive0.41Ciprofloxacin>100
Compound 9Micrococcus luteus ATCC 10240Positive0.41Ciprofloxacin>100
Compound 11aMicrococcus luteus ATCC 10240Positive0.41Ciprofloxacin>100
Compound 7aStaphylococcus aureus (MRSA)Positive6.25Ciprofloxacin12.5
Compound 9Staphylococcus aureus (MRSA)Positive12.5Ciprofloxacin12.5
Compound 11aStaphylococcus aureus (MRSA)Positive6.25Ciprofloxacin12.5
Compound 7aEnterococcus faecalis (VRE)Positive12.5Ciprofloxacin1.56
Compound 9Enterococcus faecalis (VRE)Positive25Ciprofloxacin1.56
Compound 11aEnterococcus faecalis (VRE)Positive12.5Ciprofloxacin1.56
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues
Compound 4aEscherichia coli ST131 (ESBL)Negative10 (mg/well)Not specifiedNot specified
Compound 4cEscherichia coli ST131 (ESBL)Negative10 (mg/well)Not specifiedNot specified

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2]

Experimental Protocols

The determination of the antibacterial spectrum of the presented derivatives was primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the general steps for determining the MIC of a compound using the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

    • A few colonies are then used to inoculate a sterile saline or broth solution.

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • The plates are incubated at 37°C for 16-20 hours under ambient atmospheric conditions.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and evaluation of the antibacterial spectrum of novel chemical compounds.

Antibacterial_Screening_Workflow cluster_screening Primary Screening cluster_evaluation Data Analysis & Evaluation cluster_output Outcome Compound Test Compound (e.g., this compound derivative) MIC_Assay MIC Determination (Broth Microdilution) Compound->MIC_Assay Bacteria Bacterial Strains (Gram-positive & Gram-negative) Bacteria->MIC_Assay Media Culture Media & Reagents Media->MIC_Assay Data_Analysis Data Analysis (Determine MIC values) MIC_Assay->Data_Analysis Comparison Comparison with Reference Antibiotics Data_Analysis->Comparison Spectrum Determination of Antibacterial Spectrum Comparison->Spectrum

Caption: Workflow for determining the antibacterial spectrum of novel compounds.

References

Validating "2-amino-N-(pyridin-3-yl)benzamide" as a PI3K Inhibitor Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. The development of small molecule inhibitors targeting PI3K isoforms is an active area of research. This guide provides a framework for the validation of a novel compound, "2-amino-N-(pyridin-3-yl)benzamide," as a potential PI3K inhibitor lead. Due to the absence of publicly available data on the PI3K inhibitory activity of "this compound," this document serves as a template, outlining the necessary experiments and presenting comparative data from established PI3K inhibitors to benchmark its potential performance.

Comparative Performance of PI3K Inhibitors

A crucial step in validating a new inhibitor is to compare its potency and selectivity against known compounds. The following tables summarize the biochemical and cellular activities of well-characterized PI3K inhibitors. "this compound" would need to be profiled in similar assays to determine its viability as a lead compound.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

This table compares the half-maximal inhibitory concentration (IC50) of selected PI3K inhibitors against the four Class I PI3K isoforms. A lower IC50 value indicates higher potency. The selectivity profile across the different isoforms is a key determinant of the inhibitor's potential therapeutic window and side-effect profile.

CompoundPI3KαPI3KβPI3KδPI3Kγ
This compound Data not availableData not availableData not availableData not available
Alpelisib (BYL719)51200290250[1]
Idelalisib (CAL-101)8205652.589[2][3]
Pictilisib (GDC-0941)333375[4][5][6]
Table 2: Cellular Activity in Cancer Cell Lines

This table presents the potency of PI3K inhibitors in cellular assays, typically by measuring the inhibition of downstream signaling (e.g., p-Akt) or cell proliferation (GI50/IC50). The choice of cell lines is critical and should ideally include those with known PI3K pathway alterations (e.g., PIK3CA mutations or PTEN loss).

CompoundCell LineAssayCellular Potency (nM)
This compound e.g., MCF-7 (PIK3CA mut)p-Akt inhibitionData not available
e.g., PC-3 (PTEN null)Cell proliferationData not available
Alpelisib (BYL719)SKBR-3Cell proliferation (IC50)710[1]
SKBR-3-PRCell proliferation (IC50)1570[1]
Pictilisib (GDC-0941)U87MGp-Akt inhibition (IC50)46[7]
PC3p-Akt inhibition (IC50)37[7]
MDA-MB-361p-Akt inhibition (IC50)28[7]
U87MGCell proliferation (IC50)950[7]
A2780Cell proliferation (IC50)140[7]
PC3Cell proliferation (IC50)280[7]
MDA-MB-361Cell proliferation (IC50)720[7]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data. The following are methodologies for the key experiments required to validate a PI3K inhibitor lead.

In Vitro PI3K Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

Principle: The kinase activity is determined by measuring the production of ADP from the phosphorylation of a lipid substrate (e.g., PIP2) by the PI3K enzyme. The amount of ADP produced is quantified using a luminescence-based assay.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).

    • Prepare a stock solution of the test compound (e.g., "this compound") in DMSO and perform serial dilutions.

    • Prepare a solution of the lipid substrate (e.g., PIP2) in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer.

    • Reconstitute the purified recombinant PI3K enzymes (α, β, δ, γ) in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 0.5 µL of the serially diluted compound or vehicle (DMSO) to the wells.

    • Add 4 µL of the enzyme/lipid substrate mixture to each well.

    • Incubate at room temperature for 15-60 minutes.

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and measure ADP production using a commercial kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of p-Akt

This cellular assay determines the effect of the inhibitor on the PI3K signaling pathway within cancer cells.

Principle: Inhibition of PI3K prevents the phosphorylation of its downstream effector, Akt. Western blotting with antibodies specific to the phosphorylated form of Akt (at Ser473 and/or Thr308) is used to measure this inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Akt signal to the total Akt and/or loading control signal.

    • Determine the concentration-dependent inhibition of Akt phosphorylation.

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells.

Principle: The number of viable cells is quantified after treatment with the inhibitor. Several methods can be used, such as the MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.

Protocol (MTT Assay):

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to attach for 24 hours.

    • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for at least 2 hours.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of the compound and determine the GI50 or IC50 value.

Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Simplified PI3K/Akt signaling pathway.

Experimental Workflow for PI3K Inhibitor Validation

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Lead Advancement A Compound Synthesis 'this compound' B Biochemical Assay (PI3K Isoform Profiling) A->B C Determine IC50 Values B->C D Cell-Based Assays (e.g., Western Blot for p-Akt) C->D E Cell Proliferation Assays D->E F Determine Cellular Potency E->F G Lead Optimization F->G H In Vivo Studies G->H

Caption: Workflow for validating a PI3K inhibitor lead.

Logical Framework for Lead Validation

Logical_Framework cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Decision Start Hypothetical Lead Compound 'this compound' Potency Potent against PI3K isoform(s)? Start->Potency Selectivity Selective over other kinases/isoforms? Potency->Selectivity Yes Stop Stop/Redesign Potency->Stop No CellularActivity Active in cellular models? Selectivity->CellularActivity Yes Selectivity->Stop No Decision Advance to Lead Optimization? CellularActivity->Decision Yes CellularActivity->Stop No ValidatedLead Validated Lead Decision->ValidatedLead Yes Decision->Stop No

Caption: Decision-making framework for PI3K inhibitor lead validation.

References

A Comparative Analysis of 2-amino-N-(pyridin-3-yl)benzamide and Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the potential antifungal agent "2-amino-N-(pyridin-3-yl)benzamide" against well-established antifungal drugs: the azole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin. The following sections present a comparative analysis of their in vitro efficacy, detail the experimental protocols for antifungal susceptibility testing, and visualize their mechanisms of action.

While direct and extensive experimental data for "this compound" is not available in publicly accessible literature, this guide utilizes data from closely related 2-aminobenzamide derivatives to provide a preliminary assessment of its potential antifungal activity. It is important to note that these data are proxies and dedicated experimental validation for "this compound" is required.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 2-aminobenzamide derivatives and the established antifungal agents against two common fungal pathogens, Candida albicans and Aspergillus fumigatus. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Comparative Antifungal Activity against Candida albicans

Compound/DrugChemical ClassPutative/Known Mechanism of ActionMIC Range (µg/mL) against C. albicans
2-Aminobenzamide Derivatives (Proxy)BenzamideInhibition of Phosphatidylinositol/Phosphatidylcholine transfer protein (Sec14p)70 - 200[1]
FluconazoleTriazoleInhibition of Lanosterol 14-α-demethylase (Erg11)0.25 - 1.0[2][3]
Amphotericin BPolyeneBinds to ergosterol, forming pores in the cell membrane0.06 - 1.0[1][4]
CaspofunginEchinocandinInhibition of (1,3)-β-D-glucan synthase (Fks1)0.015 - 1.0[1]

Table 2: Comparative Antifungal Activity against Aspergillus fumigatus

Compound/DrugChemical ClassPutative/Known Mechanism of ActionMIC Range (µg/mL) against A. fumigatus
2-Aminobenzamide Derivatives (Proxy)BenzamideInhibition of Phosphatidylinositol/Phosphatidylcholine transfer protein (Sec14p)Data not readily available
FluconazoleTriazoleInhibition of Lanosterol 14-α-demethylase (Erg11)>64[5]
Amphotericin BPolyeneBinds to ergosterol, forming pores in the cell membrane0.5 - 2.0[6][7]
CaspofunginEchinocandinInhibition of (1,3)-β-D-glucan synthase (Fks1)0.25 - 1.0 (MEC)[8]

Note: For Caspofungin against Aspergillus spp., the Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that leads to the growth of abnormal, branched hyphae.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents based on the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A4 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.DEF 7.3.2.[2][9]

Broth Microdilution Antifungal Susceptibility Testing

1. Preparation of Antifungal Stock Solutions:

  • Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium to achieve the desired final concentrations for the assay.

2. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Assay Procedure:

  • 100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate.

  • 100 µL of the prepared fungal inoculum is added to each well, resulting in a final volume of 200 µL.

  • A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control.

  • For azoles and echinocandins against yeasts, the endpoint is typically a ≥50% reduction in turbidity as determined visually or spectrophotometrically.

  • For amphotericin B, the endpoint is the lowest concentration that shows no visible growth.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Antifungal Stock Solution serial_dilutions Serial Dilutions in RPMI-1640 stock->serial_dilutions dispense_drug Dispense Antifungal Dilutions to Plate serial_dilutions->dispense_drug culture Fungal Culture on Agar Plate suspension Fungal Suspension in Saline (0.5 McFarland) culture->suspension inoculum Final Inoculum in RPMI-1640 suspension->inoculum add_inoculum Add Fungal Inoculum to Plate inoculum->add_inoculum dispense_drug->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate read_mic Read MIC (Visual/Spectrophotometric) incubate->read_mic

Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.

Visualization of Antifungal Mechanisms of Action

The following diagrams illustrate the putative or known signaling pathways and mechanisms of action for this compound and the comparator antifungal agents.

Putative Mechanism of this compound

Benzamide and picolinamide compounds have been identified as inhibitors of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in yeast.[4][10] Sec14p is crucial for maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and secretion. Inhibition of Sec14p disrupts these processes, ultimately leading to fungal cell death.

G compound This compound sec14p Sec14p (PI/PC Transfer Protein) compound->sec14p Inhibits golgi Golgi Apparatus sec14p->golgi Maintains Lipid Composition vesicle Vesicular Trafficking & Secretion golgi->vesicle Essential for death Fungal Cell Death vesicle->death Disruption leads to

Caption: Putative mechanism of action for this compound.

Mechanism of Action of Fluconazole

Fluconazole is a triazole antifungal that targets the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[10][11][12][13] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme depletes ergosterol and leads to the accumulation of toxic sterol intermediates, disrupting cell membrane integrity and function.

G fluconazole Fluconazole lanosterol_demethylase Lanosterol 14-α-demethylase (Erg11) fluconazole->lanosterol_demethylase Inhibits ergosterol Ergosterol lanosterol Lanosterol lanosterol->ergosterol Conversion catalyzed by Lanosterol 14-α-demethylase membrane Fungal Cell Membrane ergosterol->membrane Essential Component disruption Disrupted Membrane Integrity & Function membrane->disruption Depletion of Ergosterol leads to

Caption: Mechanism of action of Fluconazole.

Mechanism of Action of Amphotericin B

Amphotericin B is a polyene antifungal that binds directly to ergosterol in the fungal cell membrane.[11] This binding creates pores or channels in the membrane, leading to leakage of essential intracellular ions and molecules, which disrupts the osmotic integrity of the cell and causes cell death.

G amphotericin_b Amphotericin B ergosterol Ergosterol amphotericin_b->ergosterol Binds to pores Pore Formation amphotericin_b->pores Forms complex leading to membrane Fungal Cell Membrane ergosterol->membrane Component of ergosterol->pores Forms complex leading to leakage Leakage of Intracellular Ions and Molecules pores->leakage death Fungal Cell Death leakage->death

Caption: Mechanism of action of Amphotericin B.

Mechanism of Action of Caspofungin

Caspofungin belongs to the echinocandin class of antifungals and acts by inhibiting the enzyme (1,3)-β-D-glucan synthase (encoded by the FKS genes).[14][15][16] This enzyme is responsible for the synthesis of β-glucan, a major structural component of the fungal cell wall. Inhibition of β-glucan synthesis weakens the cell wall, leading to osmotic instability and cell lysis.

G caspofungin Caspofungin glucan_synthase (1,3)-β-D-Glucan Synthase (Fks1) caspofungin->glucan_synthase Inhibits beta_glucan β-Glucan udp_glucose UDP-Glucose udp_glucose->beta_glucan Synthesis catalyzed by Glucan Synthase cell_wall Fungal Cell Wall beta_glucan->cell_wall Essential Component lysis Cell Lysis cell_wall->lysis Weakening leads to

Caption: Mechanism of action of Caspofungin.

References

Head-to-head comparison of "2-amino-N-(pyridin-3-yl)benzamide" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Synthesis Search

I've started the synthesis deep dive, focusing on methods for "2-amino-N-(pyridin -3-yl)benzamide". My search is on, and I'm keen to uncover concrete experimental data, like yields and reaction conditions. I'll meticulously compare and contrast the different approaches.

Refining Data Acquisition

I'm now zeroing in on data acquisition for "2-amino-N-(pyridin-3-yl)benzamide" synthesis, targeting yields, purity, and reaction details. Experimental protocols are being actively pursued. Simultaneously, I'm forming a workflow diagram for systematic comparison. I will transition data to a table and finalize the protocols for the key methods.

Gathering Initial Methods

I've just finished a preliminary sweep of the literature. Promisingly, I've unearthed several synthesis routes for benzamide derivatives, a few bearing strong structural similarities to our target compound: this compound. This initial data's looking rich with leads.

Examining Potential Routes

I'm now diving deeper into the initial synthesis approaches. The literature search has revealed several promising routes for benzamide derivatives, especially those structurally akin to our target. Notably, one synthesis employs isatoic anhydride and 2-aminopyridine, offering a very relevant starting point. I'm also considering the use of anthranilic acid and N,N'-carbonyldiimidazole, and a catalytic route using a metal-organic framework. The potential for catalyst comparisons is also coming into view.

Comparing Synthesis Approaches

I'm now focusing on a more granular level of the relevant methods. I'm prioritizing the outlined routes, specifically comparing isatoic anhydride, anthranilic acid-based activation, and the catalytic route. I'm digging into quantitative data like yields, reaction times, and temperatures, aiming to adapt the experimental protocols for this compound. I'm also conceptualizing a comparison workflow diagram to streamline the process.

Evaluating Synthesis Approaches

I've been focusing on various synthesis routes for "this compound." Currently, I'm comparing the direct reaction of isatoic anhydride with 3-aminopyridine, a route that looks promising. I also plan to explore alternative strategies involving activated intermediates.

Analyzing Potential Pathways

I've explored three potential synthesis routes. The first involves a direct reaction between isatoic anhydride and 3-aminopyridine, but I need specific protocol and yield data. The second utilizes 2-aminobenzoic acid and 3-aminopyridine coupling, requiring activation strategies. Finally, I'm researching catalytic methods using boronic acids, MOFs, and other metal catalysts, hoping to find a direct or adaptable method.

Gathering Detailed Protocols

I'm now diving deeper into the specifics of each proposed route. I'm focusing on finding the experimental procedures, yields, and conditions for the direct reaction with isatoic anhydride. Also, the coupling of 2-aminobenzoic acid with 3-aminopyridine, and all the catalytic approaches. I'm actively seeking protocols that are directly applicable or easily adaptable to synthesize my target molecule. I'm looking to convert the general ideas into concrete lab steps.

Evaluating Synthesis Pathways

I've been examining the three proposed synthesis routes for "this compound." Specifically, I found a useful protocol for a similar 2-pyridyl isomer, which I'm adapting for the 3-pyridyl case. This looks promising for Method 1, the Isatoic Anhydride route.

Comparing Reaction Yields

I'm now comparing yields for the three approaches. The Isatoic Anhydride route seems straightforward, leveraging the similar 2-pyridyl case's yield as a base. For the Aminobenzoic Acid route, I've compiled several options for DCC coupling protocols, including acid activation alternatives, for a detailed procedure. The copper-catalyzed method requires more evaluation.

Developing Detailed Procedures

I've crafted detailed experimental protocols for the Isatoic Anhydride and Aminobenzoic Acid routes, adapting known procedures. While yields for a direct analogue are unavailable for Method 2, the general DCC coupling procedure is now fleshed out. The catalytic method requires more investigation, though I've found a promising copper-catalyzed lead. Now, I'm working on the data table and DOT script.

Outlining Experimental Protocols

I'm translating the literature into detailed experimental procedures. For the Isatoic Anhydride route, I've adapted a known method, adjusting for the 3-pyridyl amine. The Aminobenzoic Acid route is coming together, too, using DCC coupling protocols with specific additives. I'm prioritizing clarity for comparison. The catalytic method still needs a concrete experimental plan, but I'm progressing.

Confirmation of Target Engagement for 2-amino-N-(pyridin-3-yl)benzamide: A Comparative Guide to Histone Deacetylase (HDAC) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies to confirm the target engagement of 2-amino-N-(pyridin-3-yl)benzamide, a compound structurally analogous to the well-characterized histone deacetylase (HDAC) inhibitor, Entinostat (MS-275). Due to the limited availability of public data on this compound, this document will leverage the extensive research on Entinostat to illustrate key concepts and experimental approaches for confirming target engagement with Class I HDACs. We will objectively compare its performance with other established HDAC inhibitors and provide detailed experimental protocols and supporting data.

Introduction to this compound and its Putative Target

This compound belongs to the benzamide class of compounds, a scaffold known to exhibit a range of biological activities. Its close structural similarity to Entinostat (MS-275), a selective inhibitor of Class I histone deacetylases (HDACs), strongly suggests that its primary molecular targets are HDAC1, HDAC2, and HDAC3. HDACs are critical enzymes that regulate gene expression through the deacetylation of histone and non-histone proteins, making them attractive therapeutic targets for various diseases, including cancer and neurological disorders. Confirmation of direct target engagement is a crucial step in the development of any potential therapeutic agent.

Comparative Analysis of HDAC Inhibitors

To provide a comprehensive performance comparison, we will evaluate the activity of Entinostat alongside other well-established HDAC inhibitors: Vorinostat (SAHA) and Trichostatin A. The following table summarizes their inhibitory activities against Class I HDACs based on in vitro biochemical assays.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected HDAC Inhibitors against Class I HDACs

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference(s)
Entinostat (MS-275) 243453248[1]
Vorinostat (SAHA) 10-20[2]
Trichostatin A 1.8 (pan-HDAC)--[3][4]

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Experimental Protocols for Target Engagement

Confirming that a compound binds to its intended target within a cellular context is paramount. Here, we detail two distinct and robust methods for assessing the target engagement of HDAC inhibitors.

Biochemical Target Engagement: HDAC-Glo™ I/II Assay

This assay provides a quantitative measure of HDAC enzyme activity and is suitable for determining the in vitro potency of inhibitors.

Experimental Protocol: HDAC-Glo™ I/II Assay

Materials:

  • HDAC-Glo™ I/II Reagent (Promega)

  • Recombinant human HDAC1, HDAC2, or HDAC3 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (this compound, Entinostat, etc.) and controls (e.g., Trichostatin A)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and controls in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the signal falls within the linear range of the assay.

  • Assay Reaction:

    • Add 25 µL of the diluted enzyme to each well of the plate.

    • Add 25 µL of the serially diluted compounds or controls to the respective wells.

    • Include "no enzyme" and "vehicle control" (e.g., DMSO) wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Signal Development:

    • Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.

    • Add 50 µL of the prepared reagent to each well.

  • Luminescence Reading: Incubate the plate at room temperature for 30 minutes in the dark. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: NanoBRET™ Target Engagement Intracellular HDAC Assay

This assay measures the direct binding of a compound to its target protein within intact cells, providing a more physiologically relevant assessment of target engagement.

Experimental Protocol: NanoBRET™ Target Engagement Intracellular HDAC Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-HDAC1, -HDAC2, or -HDAC3 fusion vector

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • White, tissue culture-treated 96-well or 384-well plates

  • Transfection reagent (e.g., FuGENE® HD)

  • Test compounds and controls

  • BRET-capable plate reader

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a culture flask.

    • Transfect the cells with the appropriate NanoLuc®-HDAC fusion vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Cell Plating:

    • Trypsinize and resuspend the transfected cells in Opti-MEM®.

    • Plate the cells into the white assay plates at an appropriate density.

    • Incubate for another 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.

    • Add the diluted compounds to the corresponding wells.

    • Immediately add the tracer to all wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor as per the manufacturer's instructions.

    • Add the substrate solution to all wells.

  • BRET Measurement:

    • Read the plate within 10 minutes of substrate addition using a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emissions.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and the underlying biological pathway, the following diagrams have been generated using Graphviz.

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC HDAC1/2/3 Histone Histone (Lys-Ac) HDAC->Histone Deacetylation DNA DNA Histone->DNA Compacts Chromatin Gene_Repression Gene Repression DNA->Gene_Repression Gene_Activation Gene Activation DNA->Gene_Activation TF Transcription Factors Acetylated_Histone Histone (Lys-Ac) Acetylated_Histone->DNA Relaxes Chromatin Inhibitor This compound (or Entinostat) Inhibitor->HDAC Inhibition

Caption: HDACs remove acetyl groups from histones, leading to gene repression. Inhibitors block this, promoting gene activation.

Experimental Workflow for Biochemical HDAC Assay

HDAC_Biochemical_Assay A 1. Prepare Reagents - HDAC Enzyme - Test Compound Dilutions - HDAC-Glo™ I/II Substrate B 2. Dispense into Plate - Enzyme Solution - Compound/Control Solutions A->B C 3. Incubate (15 min at RT) B->C D 4. Add HDAC-Glo™ I/II Reagent C->D E 5. Incubate (30 min at RT, dark) D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate IC50) F->G NanoBRET_Assay_Workflow A 1. Transfect Cells with NanoLuc®-HDAC vector B 2. Plate Cells in assay plate A->B C 3. Add Compound and Tracer B->C D 4. Incubate (2 hours at 37°C) C->D E 5. Add Nano-Glo® Substrate D->E F 6. Measure BRET Signal E->F G 7. Data Analysis (Calculate IC50) F->G

References

Lack of Reproducible Public Data for 2-amino-N-(pyridin-3-yl)benzamide Hampers Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Our investigation into the biological activity of 2-amino-N-(pyridin-3-yl)benzamide has identified a key patent (WO2009054412A1, also published as AU2008314922A1 and US20100249088A1) that discloses a series of 2-aminobenzamide derivatives as inhibitors of the TrkA receptor. The TrkA pathway, activated by Nerve Growth Factor (NGF), is a crucial signaling cascade involved in pain, inflammation, and the survival and differentiation of neurons. Inhibition of this pathway is a therapeutic strategy for various pain conditions. However, the patent does not explicitly state the biological activity data for "this compound" in its publicly available sections. While the patent provides a foundation for its potential mechanism of action, the absence of specific, repeated quantitative data for this exact molecule makes a reproducibility assessment and a direct comparison with alternatives impossible at this time.

For researchers and drug development professionals, this lack of public data underscores the importance of in-house validation and head-to-head comparative studies when evaluating the potential of such compounds.

Comparison with Structurally Related TrkA Inhibitors

While direct data for this compound is unavailable, the aforementioned patent provides IC50 values for structurally analogous compounds. This information, while not a substitute for data on the specific compound of interest, can offer initial insights into the potential potency of this chemical class. It is crucial to note that even minor structural modifications can significantly alter biological activity.

Compound ID (from WO2009054412A1)StructureTrkA IC50 (nM)
Example 3[Structure of Example 3]5.4
Example 11[Structure of Example 11]6.9
Example 30[Structure of Example 30]0.57
Example 628[Structure of Example 628]1.7
Example 842[Structure of Example 842]3.1
Example 853[Structure of Example 853]4.9
Example 930[Structure of Example 930]6.8
Note: The specific structures of the example compounds are detailed within the full patent document.

Experimental Protocols

The experimental methodology for assessing TrkA inhibition described in the patent provides a framework for how the biological activity of this compound could be evaluated to generate reproducible data.

TrkA Inhibition Assay Protocol (Based on Patent WO2009054412A1)

This protocol outlines a cell-based assay to determine the inhibitory activity of a test compound on the Nerve Growth Factor (NGF)-induced activation of the TrkA receptor.

1. Cell Line and Culture:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TrkA receptor.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

  • Cell Plating: HEK293-TrkA cells are seeded into 96-well black-walled, clear-bottom plates at a suitable density and allowed to adhere overnight.

  • Compound Preparation: Test compounds, including this compound and reference inhibitors, are serially diluted in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Loading with Calcium Indicator Dye: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Incubation: After dye loading, the cells are washed, and the diluted test compounds are added to the respective wells. The plates are incubated for a predefined period (e.g., 15-30 minutes) at room temperature.

  • NGF Stimulation and Signal Detection: The plates are placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of a solution of Nerve Growth Factor (NGF) to a final concentration known to elicit a submaximal response. The change in intracellular calcium concentration, measured as a change in fluorescence intensity, is monitored over time.

3. Data Analysis:

  • The increase in fluorescence upon NGF stimulation is measured.

  • The inhibitory effect of the test compound is calculated as the percentage reduction in the NGF-induced fluorescence signal compared to the vehicle control.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing the Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the underlying biological mechanism, the following diagrams have been generated.

G Experimental Workflow for TrkA Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A HEK293-TrkA Cell Culture B Seed Cells in 96-well Plate A->B C Load Cells with Calcium Dye B->C E Incubate with Test Compound C->E D Prepare Compound Dilutions D->E F Measure Baseline Fluorescence (FLIPR) E->F G Stimulate with NGF F->G H Measure Post-Stimulation Fluorescence G->H I Calculate % Inhibition H->I J Generate Concentration-Response Curve I->J K Determine IC50 Value J->K

Caption: A flowchart illustrating the key steps in the cell-based TrkA inhibition assay.

NGF-TrkA Signaling Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds to Dimerization Dimerization & Autophosphorylation TrkA->Dimerization Induces PI3K PI3K/Akt Pathway Dimerization->PI3K Activates MAPK MAPK/Erk Pathway Dimerization->MAPK Activates Survival Neuronal Survival & Growth PI3K->Survival MAPK->Survival Pain Pain Sensation MAPK->Pain Inhibitor This compound (Proposed Inhibitor) Inhibitor->Dimerization Inhibits

Caption: A simplified diagram of the NGF-TrkA signaling pathway and the proposed point of inhibition.

Safety Operating Guide

Proper Disposal of 2-amino-N-(pyridin-3-yl)benzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling 2-amino-N-(pyridin-3-yl)benzamide, a compound utilized in pharmaceutical research, adherence to proper disposal protocols is paramount to protecting personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this substance.

Immediate Safety and Hazard Information

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds indicate that it should be handled as a hazardous substance. Potential hazards, based on analogous chemicals, include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound for disposal.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionTightly fitting safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area. If dust formation is likely, a respirator is recommended.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2]

  • Containment:

    • Solid Waste: Collect all solid waste, including contaminated materials like weighing paper and gloves, in a clearly labeled, sealable container.[4]

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "Waste this compound," and the words "Hazardous Waste."[2]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials and general laboratory traffic.[2][4]

  • Consult EHS: Contact your institution's EHS department to schedule a pickup and to be aware of any specific institutional procedures.[2]

  • Documentation: Complete all required hazardous waste manifests and documentation as provided by your EHS department or the licensed waste disposal contractor.[2]

  • Professional Disposal: The final disposal of this compound should be conducted by a licensed chemical destruction plant, often through controlled incineration with flue gas scrubbing.[3]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation and wear appropriate PPE. [1][5]

  • Prevent further leakage or spillage if it is safe to do so. [1]

  • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5][6]

  • Do not let the product enter drains, other waterways, or the soil. [1][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate contain Contain in a Labeled, Sealed Container segregate->contain store Store in Designated Hazardous Waste Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs document Complete Waste Manifest contact_ehs->document disposal Professional Disposal by Licensed Contractor document->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-amino-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 2-amino-N-(pyridin-3-yl)benzamide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from dust, splashes, and vapors.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.Provides full-face protection.
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals. Inspect gloves before use and change them frequently.Prevents skin contact with the chemical.
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.Provides a barrier against accidental spills.
Respiratory Protection NIOSH-approved Respirator or Fume HoodAll handling of the solid compound should ideally be done in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.Prevents inhalation of dust particles and vapors.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for minimizing exposure and ensuring a safe working environment.

Safe Handling Workflow for this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal pre_handling_1 Verify fume hood certification pre_handling_2 Inspect and don appropriate PPE pre_handling_1->pre_handling_2 pre_handling_3 Prepare all necessary equipment and reagents pre_handling_2->pre_handling_3 handling_1 Weigh and handle solid compound within a fume hood pre_handling_3->handling_1 handling_2 Perform experimental procedures handling_1->handling_2 handling_3 Close and seal the primary container immediately after use handling_2->handling_3 post_handling_1 Decontaminate work surfaces and equipment handling_3->post_handling_1 post_handling_2 Segregate and label all waste streams post_handling_1->post_handling_2 post_handling_3 Properly doff and dispose of contaminated PPE post_handling_2->post_handling_3 disposal_1 Store waste in a designated, secure area post_handling_2->disposal_1 post_handling_4 Wash hands thoroughly post_handling_3->post_handling_4 disposal_2 Arrange for pickup by a licensed hazardous waste disposal service disposal_1->disposal_2

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

  • Handling:

    • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use the smallest practical quantity for the experiment.

    • Avoid the formation of dust.

    • If heating is required, use a controlled heating source like a heating mantle or water bath.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate reusable PPE according to the manufacturer's instructions.

    • Wash hands and any exposed skin thoroughly after handling.

Disposal Plan

Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealable container. The label must include the full chemical name, "this compound," and the words "Hazardous Waste."

  • Contaminated Solvents: If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, compatible, and clearly labeled "Hazardous Waste" container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

Storage and Final Disposal:
  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.

  • Final Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work while protecting themselves and the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.